Product packaging for Tert-butyl 2-(oxetan-3-ylidene)acetate(Cat. No.:CAS No. 1207175-03-8)

Tert-butyl 2-(oxetan-3-ylidene)acetate

Cat. No.: B580508
CAS No.: 1207175-03-8
M. Wt: 170.208
InChI Key: ARJYDTSMXYEQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

tert-Butyl 2-(oxetan-3-ylidene)acetate (CAS 1207175-03-8) is a high-value chemical intermediate that combines a reactive alpha,beta-unsaturated ester with a strained oxetane heterocycle . This unique structure makes it a versatile building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science . The compound features an oxetane ring, a motif known for its significant ring strain and utility as a bioisostere. Incorporating the oxetane ring can profoundly modulate a molecule's properties, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity in target compounds . The exposed oxygen lone pairs of the oxetane act as a strong hydrogen-bond acceptor, influencing the physicochemical behavior of the molecule . Concurrently, the alpha,beta-unsaturated ester moiety serves as a highly versatile functional handle, enabling a range of key transformations such as conjugate additions (Michael additions) and other cyclization reactions, which are fundamental for elaborating more complex chemical architectures . With a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol, this solid compound should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B580508 Tert-butyl 2-(oxetan-3-ylidene)acetate CAS No. 1207175-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYDTSMXYEQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(oxetan-3-ylidene)acetate (CAS: 1207175-03-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a strained oxetane ring and an α,β-unsaturated ester moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1]

PropertyValueReference
CAS Number 1207175-03-8[2][3]
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol [4]
IUPAC Name This compound
Synonyms 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester, Tert-butyl 3-oxetanylideneacetate[1][3]
Physical State Not explicitly stated, likely a liquid or low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane.

Synthesis via Horner-Wadsworth-Emmons Reaction

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate ylide generated from tert-butyl 2-(diethylphosphoryl)acetate. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-isomer.[5][6]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a representative procedure based on established methods for similar substrates.[7][8]

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Let the reaction mixture slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar HWE reactions with ketones can proceed with yields ranging from 60% to over 90%, depending on the specific conditions and substrate.

Synthesis Workflow Diagram

HWE_Synthesis reagent1 Tert-butyl 2-(diethylphosphoryl)acetate intermediate Phosphonate Ylide reagent1->intermediate Deprotonation reagent2 Sodium Hydride (NaH) in THF reagent2->intermediate reagent3 Oxetan-3-one product This compound reagent3->product intermediate->product Olefination workup Aqueous Workup & Purification product->workup Isolation

Horner-Wadsworth-Emmons Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

The unique structure of this compound provides multiple avenues for further chemical transformations, making it a valuable scaffold in drug discovery.

Aza-Michael Addition

The electron-deficient double bond in this compound is susceptible to conjugate addition by nucleophiles, particularly amines, in a reaction known as the aza-Michael addition.[9] This reaction is a powerful tool for introducing nitrogen-containing heterocycles and other amine functionalities, leading to the synthesis of novel amino acid derivatives and other compounds of medicinal interest.[7][8][10]

Experimental Protocol: Aza-Michael Addition

This protocol is a representative procedure based on the addition of amines to similar α,β-unsaturated esters.[11]

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or other primary/secondary amines)

  • Aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)

  • Optional: A catalytic amount of a non-nucleophilic base (e.g., DBU) for less reactive amines.

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen aprotic solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution. For less reactive amines, a catalytic amount of DBU (0.1 equivalents) can be added.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the residue by flash column chromatography on silica gel to afford the desired β-amino ester product.

Expected Yield: Aza-Michael additions are often high-yielding, with reports of up to 99% for similar reactions under optimized conditions.[9]

Other Transformations
  • Ester Hydrolysis: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid. This acid can then be coupled with amines to form amides or undergo other transformations.

  • Double Bond Reduction: The exocyclic double bond can be hydrogenated, typically using a palladium catalyst (Pd/C) under a hydrogen atmosphere, to yield tert-butyl 2-(oxetan-3-yl)acetate.

  • Oxetane Ring Opening: The strained four-membered ring can be opened by strong nucleophiles or under harsh acidic conditions, leading to functionalized 1,3-diols. This reactivity can be exploited to introduce further diversity into the molecular scaffold.[1]

Reactivity and Derivatization Pathways

Reactivity_Pathways start This compound product1 β-Amino Ester Derivatives start->product1 Aza-Michael Addition (Amine, optional base) product2 2-(Oxetan-3-ylidene)acetic Acid start->product2 Ester Hydrolysis (Acidic conditions) product3 Tert-butyl 2-(oxetan-3-yl)acetate start->product3 Hydrogenation (H₂, Pd/C) product4 Functionalized 1,3-Diols start->product4 Ring Opening (Strong nucleophile/acid)

Key Reactivity Pathways of the Core Compound.

Role in Medicinal Chemistry

The incorporation of the oxetane motif into drug candidates has gained significant attention in recent years.[12][13][14] The oxetane ring can act as a "smart" replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties.[15]

Key Advantages of the Oxetane Moiety:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical parameter for drug bioavailability.[12][13]

  • Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles.[13]

  • Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity (LogP) of a molecule, which is often beneficial for drug-likeness.[13]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of nearby amino groups, which can be advantageous for tuning a compound's properties.[13]

  • Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[13]

This compound serves as a key starting material for introducing this beneficial oxetane scaffold into a wide range of molecular architectures, making it a valuable tool for drug discovery and development.

Spectroscopic Data (Representative)

Spectroscopy Expected Signals
¹H NMR δ ~ 5.0-5.5 ppm (s, 1H, vinylic proton), δ ~ 4.8-5.2 ppm (m, 4H, oxetane CH₂), δ ~ 1.5 ppm (s, 9H, tert-butyl protons)
¹³C NMR δ ~ 165-170 ppm (C=O, ester), δ ~ 150-160 ppm (C=C, vinylic), δ ~ 100-110 ppm (C=C, vinylic), δ ~ 80-85 ppm (quaternary C, tert-butyl), δ ~ 70-75 ppm (CH₂, oxetane), δ ~ 28 ppm (CH₃, tert-butyl)
IR (Infrared) ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1640-1660 cm⁻¹ (C=C stretch, alkene), ~1150-1250 cm⁻¹ (C-O stretch, ester and ether)
MS (Mass Spec) Expected [M+H]⁺ at m/z 171.0965

Conclusion

This compound is a synthetically versatile and medicinally relevant building block. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and the diverse reactivity of its functional groups allow for the facile generation of novel molecular scaffolds. The incorporation of the oxetane moiety through this intermediate offers a promising strategy for optimizing the drug-like properties of therapeutic candidates. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable compound in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly influence a molecule's pharmacological profile, making this compound a subject of interest for the development of novel therapeutics.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties have been estimated through computational models due to a lack of published experimental values.

PropertyValueSource
Molecular Formula C₉H₁₄O₃[1][2][3][4]
Molecular Weight 170.21 g/mol [1][5]
CAS Number 1207175-03-8[1][2][3][4][5]
Boiling Point No data available[1]
Melting Point Not available
Solubility Soluble in common organic solvents such as acetone, methanol, and ethanol.[6]
pKa Not available
logP Not available

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, oxetan-3-one.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from general Horner-Wadsworth-Emmons reaction procedures.

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide - LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v)

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in the chosen eluent system.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with the chosen hexanes/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a colorless oil.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available, the expected spectral data can be inferred from its structure and comparison with analogous compounds like tert-butyl acetate.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • tert-Butyl group: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.

  • Oxetane ring protons: Multiplets in the region of δ 4.5-5.5 ppm.

  • Vinylic proton: A singlet or a narrow multiplet in the region of δ 5.5-6.0 ppm.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • tert-Butyl carbons: A signal for the quaternary carbon around δ 80-82 ppm and a signal for the methyl carbons around δ 28 ppm.

  • Ester carbonyl carbon: A signal in the region of δ 165-170 ppm.

  • Vinylic carbons: Signals in the region of δ 110-160 ppm.

  • Oxetane ring carbons: Signals in the region of δ 60-80 ppm.

Expected IR (Infrared) Spectroscopy Data:

  • C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=C stretch (alkene): An absorption band around 1640-1680 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • C-H stretch (alkane): Absorption bands around 2850-3000 cm⁻¹.

Expected MS (Mass Spectrometry) Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170.21).

  • Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group (m/z = 114) and other characteristic fragments.

Experimental Workflows and Signaling Pathways

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction represents a key experimental workflow.

Synthesis_Workflow reagent1 Tert-butyl 2- (diethylphosphoryl)acetate intermediate Phosphonate Ylide reagent1->intermediate Deprotonation reagent2 Oxetan-3-one product Tert-butyl 2- (oxetan-3-ylidene)acetate reagent2->product HWE Reaction base Base (e.g., NaH) base->intermediate solvent Anhydrous THF solvent->intermediate intermediate->product workup Aqueous Workup (NH4Cl quench, Extraction) product->workup purification Column Chromatography workup->purification purification->product Pure Product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Currently, there is no specific signaling pathway directly attributed to this compound in the available literature. However, its structural motifs, particularly the oxetane ring, are of significant interest in drug design for their ability to modulate physicochemical properties and metabolic stability. This compound serves as a versatile building block for the synthesis of more complex molecules that may target various biological pathways.[2] Further research is warranted to elucidate its potential biological activities and interactions with specific signaling cascades.

References

Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to tert-Butyl 2-(oxetan-3-ylidene)acetate

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis and drug discovery. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, and it is also known by several synonyms in commercial and research contexts.

  • IUPAC Name : this compound[1]

  • Synonyms : 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester[1], tert-Butyl 3-oxetanylideneacetate[2]

  • CAS Number : 1207175-03-8[1][3][4]

The structure features a strained four-membered oxetane ring, which imparts unique reactivity and conformational properties.[5][6] The exocyclic double bond is conjugated with the ester carbonyl group, making it an α,β-unsaturated ester. This functionality allows it to act as a Michael acceptor, a key feature in its synthetic applications.[1] The tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O₃[3][7][8]
Molecular Weight 170.21 g/mol [4][7]
Purity ≥97% (typical commercial grade)[3]
Appearance Not specified, likely a liquid or low-melting solid-
Storage Sealed in a dry environment, at 2-8°C[7]

Synthesis Protocols

The primary route for synthesizing this compound is the olefination of oxetan-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and commonly employed method.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone (oxetan-3-one) to form an alkene.[1] The HWE reaction is generally preferred over the Wittig reaction for synthesizing α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies purification.[1]

Experimental Protocol:

  • Carbanion Generation : A suitable phosphonate reagent, such as tert-butyl 2-(diethylphosphoryl)acetate, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • The solution is cooled to a low temperature (e.g., -78°C or 0°C) under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base (e.g., sodium hydride, lithium diisopropylamide) is added dropwise to deprotonate the phosphonate, generating the reactive carbanion.

  • Olefination : A solution of oxetan-3-one in the same anhydrous solvent is added slowly to the carbanion solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification : The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield pure this compound.[1]

HWE_Synthesis reagent1 tert-butyl 2-(diethylphosphoryl)acetate carbanion Phosphonate Carbanion (Nucleophile) reagent1->carbanion Deprotonation reagent2 Oxetan-3-one product tert-butyl 2-(oxetan-3-ylidene)acetate reagent2->product Nucleophilic Attack & Elimination base Strong Base (e.g., NaH) in Anhydrous Solvent base->carbanion carbanion->product byproduct Water-Soluble Phosphate Byproduct product->byproduct Separated during aqueous workup

Horner-Wadsworth-Emmons synthesis workflow.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate with multiple reactive sites that can be selectively manipulated for the synthesis of more complex molecules.[1]

Key Transformations:

  • Michael Addition : As an α,β-unsaturated ester, the compound is an excellent Michael acceptor. The β-carbon of the exocyclic double bond is susceptible to attack by nucleophiles. This has been exploited in aza-Michael additions with various NH-heterocycles to synthesize novel amino acid derivatives and diverse scaffolds for drug discovery.[1]

  • Double Bond Reduction : The alkene can be selectively reduced, for example, through catalytic hydrogenation, to produce the saturated analog, tert-butyl 2-(oxetan-3-yl)acetate. This transformation creates a new chiral center.[1]

  • Ester Manipulation : The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). It can also be transesterified to other esters.[1]

  • Oxetane Ring Opening : The strained four-membered ring can be opened by strong nucleophiles or under acidic conditions. This reaction yields functionalized 1,3-diol derivatives, providing a route to acyclic structures with defined stereochemistry.[1]

Reactivity_Diagram cluster_reactions Key Chemical Transformations start tert-butyl 2-(oxetan-3-ylidene)acetate michael Michael Adducts (e.g., Amino Acid Derivatives) start->michael Aza-Michael Addition (e.g., R₂NH, Base) reduction tert-butyl 2-(oxetan-3-yl)acetate start->reduction Hydrogenation (e.g., H₂, Pd/C) hydrolysis 2-(oxetan-3-ylidene)acetic acid start->hydrolysis Ester Hydrolysis (e.g., H⁺/H₂O) ring_opening Functionalized 1,3-Diols start->ring_opening Ring Opening (e.g., Nu⁻ or H⁺)

Key synthetic transformations of the title compound.

Conclusion

This compound is a multifunctional synthetic intermediate whose utility stems from the combined reactivity of its oxetane ring, α,β-unsaturated ester moiety, and cleavable tert-butyl group. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and high-yielding. The diverse chemical transformations it can undergo make it a valuable building block for constructing complex heterocyclic systems and diverse molecular scaffolds, particularly in the field of medicinal chemistry and drug discovery.

References

Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate from Oxetan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate from oxetan-3-one, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this document is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the formation of the target α,β-unsaturated ester.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules and pharmacologically active compounds. The oxetane motif is of particular interest in drug design as it can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide details the chemical synthesis, including reaction mechanisms, experimental protocols, and data analysis.

Core Synthesis Pathway: Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, oxetan-3-one, with a phosphonate-stabilized carbanion. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-alkene.[1]

The key reagents for this synthesis are:

  • Oxetan-3-one: The ketone starting material.

  • tert-Butyl 2-(diethylphosphoryl)acetate: The phosphonate reagent.

  • A strong base: Such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS), to deprotonate the phosphonate and form the reactive ylide.[2]

  • Anhydrous aprotic solvent: Typically tetrahydrofuran (THF) or diethyl ether.

The general mechanism involves the deprotonation of the phosphonate reagent by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate undergoes elimination to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₄O₃N/A
Molecular Weight 170.21 g/mol N/A
Typical Yield 70-90%[2]
¹H NMR (CDCl₃, δ ppm) ~5.2-5.4 (m, 2H), ~4.8-5.0 (m, 2H), ~1.45 (s, 9H)[2]
¹³C NMR (CDCl₃, δ ppm) ~165, ~158, ~115, ~81, ~72, ~28[2]
IR (cm⁻¹) ~1715 (C=O, ester), ~1680 (C=C)N/A

Experimental Protocols

Synthesis of tert-Butyl 2-(diethylphosphoryl)acetate (HWE Reagent)

This reagent can be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and tert-butyl bromoacetate.

Materials:

  • Triethyl phosphite

  • tert-Butyl bromoacetate

  • Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

  • To a flame-dried reaction vessel under a nitrogen atmosphere, add triethyl phosphite.

  • Slowly add tert-butyl bromoacetate to the triethyl phosphite at room temperature.

  • Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to obtain tert-butyl 2-(diethylphosphoryl)acetate as a colorless oil.

Horner-Wadsworth-Emmons Reaction for this compound

Materials:

  • tert-Butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl 2-(diethylphosphoryl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve oxetan-3-one (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_Pathway reagent1 tert-Butyl 2-(diethylphosphoryl)acetate product This compound reagent1->product 1) Base 2) Oxetan-3-one reagent2 Oxetan-3-one reagent2->product base NaH, THF byproduct Diethyl phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start 1. Deprotonation of Phosphonate step2 2. Addition of Oxetan-3-one start->step2 Formation of Ylide step3 3. Reaction Quench step2->step3 Olefination Reaction step4 4. Extraction step3->step4 Workup step5 5. Purification step4->step5 Isolation of Crude Product end_product Pure Product step5->end_product Column Chromatography

References

Spectroscopic and Synthetic Insights into Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an overview of the spectroscopic properties and synthetic methodology for the versatile building block, Tert-butyl 2-(oxetan-3-ylidene)acetate. This compound, with the CAS Number 1207175-03-8, is a valuable intermediate in organic synthesis, particularly for the creation of complex heterocyclic systems.

While a comprehensive, publicly available experimental dataset of the spectroscopic data for this compound is not readily found in the searched literature, this guide consolidates the expected spectroscopic characteristics based on its chemical structure and provides a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on typical chemical shifts and fragmentation patterns for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~5.8s=CH
~5.0mO-CH₂ (ring)
~4.8mO-CH₂ (ring)
1.48sC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~165C=O (ester)
~160=C (alkene)
~115=CH (alkene)
~81O-C(CH₃)₃
~70O-CH₂ (ring)
~35C (quaternary, ring)
~28C(CH₃)₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (alkane)
~1715C=O stretch (ester)
~1670C=C stretch (alkene)
~1150C-O stretch (ester)
~980C-O-C stretch (oxetane)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
170[M]⁺ (Molecular Ion)
114[M - C₄H₈]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method provides a reliable means of forming the exocyclic double bond with good stereoselectivity.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (NaH) or other suitable base (e.g., LiHMDS, KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting phosphonate ylide solution back to 0 °C.

  • Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Workflow and Pathway Visualizations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.

G cluster_synthesis Synthesis start Oxetan-3-one + Tert-butyl 2-(diethylphosphoryl)acetate base Base (e.g., NaH) in THF start->base Reactants hwe Horner-Wadsworth-Emmons Reaction base->hwe Ylide Formation workup Aqueous Workup hwe->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_analysis Spectroscopic Analysis sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_proc Data Processing and Interpretation nmr->data_proc ir->data_proc ms->data_proc structure Structural Confirmation data_proc->structure

An In-depth Technical Guide on the Molecular Structure and Conformation of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(oxetan-3-ylidene)acetate is a key building block in medicinal chemistry, incorporating both a strained oxetane ring and an α,β-unsaturated ester functionality. Understanding its three-dimensional structure and conformational dynamics is crucial for designing novel therapeutics and predicting its reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, including theoretical structural data and detailed experimental protocols for its characterization. Due to the current absence of specific published experimental data for this molecule, this guide also outlines robust computational and experimental workflows for its detailed conformational analysis.

Molecular Structure and Properties

This compound possesses a unique combination of structural features that influence its chemical behavior. The presence of the oxetane ring introduces significant ring strain, while the exocyclic double bond and the bulky tert-butyl group impose specific conformational preferences.

Table 1: General Molecular Properties

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
IUPAC Name This compound
CAS Number 1207175-03-8

Conformational Analysis: Theoretical Approach

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool to predict the molecular structure and conformation of this compound. Density Functional Theory (DFT) calculations are a reliable method for geometry optimization and conformational analysis of organic molecules.

Table 2: Predicted Geometric Parameters from Computational Modeling*

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C1-O1 (oxetane)1.45
C1-C2 (oxetane)1.54
C2-C3 (oxetane)1.54
C3-O1 (oxetane)1.45
C3=C4 (exocyclic)1.34
C4-C5 (=O)1.22
C5-O21.35
O2-C6 (tert-butyl)1.48
Bond Angles (°) C3-O1-C191.5
O1-C1-C288.0
C1-C2-C388.0
C2-C3-O191.5
O1-C3=C4125.0
C2-C3=C4130.0
Dihedral Angles (°) O1-C3-C4-C5180.0 (s-trans) / 0.0 (s-cis)
C3=C4-C5-O2180.0
Oxetane Puckering Angle (°) -~10-20

Note: These values are predictions based on DFT calculations (e.g., B3LYP/6-31G) of similar oxetane-containing compounds and α,β-unsaturated esters. Actual experimental values may vary.

The conformational landscape is primarily dictated by two key features:

  • Oxetane Ring Puckering: The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. The puckering angle for the parent oxetane has been experimentally determined to be 8.7°.[1] For this compound, this angle is expected to be influenced by the exocyclic double bond.

  • Rotation around Single Bonds: Rotational barriers around the C4-C5 and O2-C6 single bonds lead to different conformers. The s-trans and s-cis conformations around the C4-C5 bond are expected to have different energies, with the s-trans likely being more stable due to reduced steric hindrance between the oxetane ring and the tert-butyl group.

Proposed Experimental Protocols for Structural Elucidation

To experimentally determine the precise molecular structure and conformation, the following protocols are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of a molecule.

Protocol:

  • Crystal Growth:

    • Dissolve 10-20 mg of high-purity this compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at room temperature.

    • Slowly evaporate the solvent at a controlled temperature (e.g., 4°C or room temperature) in a dust-free environment.

    • Alternatively, use vapor diffusion by placing a vial with the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., pentane).

  • Crystal Mounting and Data Collection:

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the conformational preferences and dynamics of the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectroscopy for Conformational Analysis:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and helping to distinguish between different conformers (e.g., s-cis vs. s-trans).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of this size, ROESY can be more effective than NOESY in distinguishing between true through-space interactions and those arising from chemical exchange.

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

Visualization of Structural Relationships

The following diagram illustrates the key structural features and their relationships that define the conformation of this compound.

cluster_molecule This compound cluster_conformation Conformational Determinants Oxetane Oxetane Ring Ester α,β-Unsaturated Ester Oxetane->Ester connected via exocyclic double bond Puckering Ring Puckering Oxetane->Puckering undergoes TertButyl Tert-butyl Group Ester->TertButyl esterified with Rotation Bond Rotation (s-cis / s-trans) Ester->Rotation allows

References

The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane motif emerging as a particularly powerful tool for optimizing drug candidates. This four-membered heterocyclic ether, once considered a synthetic curiosity, is now celebrated for its ability to profoundly influence the physicochemical and pharmacological properties of molecules. Its unique combination of polarity, three-dimensionality, and metabolic stability allows drug designers to overcome common liabilities and unlock new chemical space. This guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, from their synthesis and impact on molecular properties to their application in approved drugs and clinical candidates.

The Rise of the Oxetane: A Bioisosteric Powerhouse

The utility of the oxetane ring in drug design stems largely from its effectiveness as a bioisostere for commonly used but often problematic functional groups.[1][2][3] By replacing these groups with an oxetane, medicinal chemists can introduce significant improvements in a molecule's drug-like properties.

Key Bioisosteric Replacements:

  • gem-Dimethyl Group: The gem-dimethyl group is frequently used to block metabolic oxidation at a vulnerable methylene position. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring offers a polar alternative with a similar steric footprint, effectively shielding the molecule from metabolism without increasing its lipophilicity.[2][4]

  • Carbonyl Group: The oxetane moiety can mimic the hydrogen bond accepting ability of a carbonyl group while offering greater metabolic stability.[3][5] This is particularly valuable in preventing rapid degradation by metabolic enzymes.

  • Morpholine Group: Spirocyclic oxetanes can serve as metabolically robust analogs of the morpholine group, a common solubilizing moiety in drug candidates.[6]

The introduction of an oxetane can trigger a cascade of beneficial changes in a molecule's profile, including:

  • Increased Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring can significantly enhance the aqueous solubility of a compound.[3][6]

  • Reduced Lipophilicity (LogD): Replacing lipophilic groups like gem-dimethyl with an oxetane can lower a molecule's LogD, which can improve its pharmacokinetic profile.[4]

  • Enhanced Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its steric bulk can shield adjacent functionalities from enzymatic attack.[2][7]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane ring can reduce the basicity of nearby amine groups, which can be advantageous for optimizing ADME properties.[4]

  • Improved Conformational Profile: The rigid and near-planar structure of the oxetane ring can lock a molecule into a more bioactive conformation, leading to improved target engagement.[7]

A Comparative Look: The Impact of Oxetane Incorporation

The true value of the oxetane motif is best illustrated through direct comparison of physicochemical and biological data between oxetane-containing compounds and their non-oxetane analogs. The following tables summarize key data from various studies, highlighting the transformative effects of this small ring.

Table 1: Physicochemical Property Comparison of Oxetane-Containing Compounds and Their Analogs

Parent Compound/AnalogOxetane-Containing AnalogProperty MeasuredParent ValueOxetane Analog ValueFold Change/ImprovementReference(s)
gem-Dimethyl Analog Oxetane Analog Aqueous SolubilityLowIncreased by 4x to >4000xSignificant Increase[3]
Carbonyl Analog Spirocyclic Oxetane Analog Metabolic Stability (Intrinsic Clearance)Higher ClearanceLower ClearanceImproved Stability[2]
Aminocyclopropane Analog 3-Aminooxetane Analog LogDHigherLower by ~0.8 unitsReduced Lipophilicity[2]
N-Ethylpiperazine Analog N-(Oxetan-3-yl)piperazine Analog pKaH8.06.4Reduced Basicity[8]
Compound 41 (mTOR inhibitor) Compound 43 (GDC-0349) hERG Inhibition (IC50)8.5 µM> 100 µMSignificantly Reduced[9]
Compound 5 (ALDH1A1 inhibitor) Compound 6 Metabolic StabilityPoorSignificantly ImprovedImproved Stability[7]
Compound 35 (MMP-13 inhibitor) Compound 36/37 Aqueous SolubilityLowSignificantly ImprovedIncreased Solubility[9]

Table 2: Biological Activity Comparison of Oxetane-Containing Compounds and Their Analogs

Parent Compound/AnalogOxetane-Containing AnalogTargetParent Activity (IC50/Ki)Oxetane Analog Activity (IC50/Ki)Fold Change/ImprovementReference(s)
Compound 5 (CM39) Compound 6 ALDH1A10.9 µM0.08 - 0.25 µM3.6 - 11.25x Improvement[7]
Crenolanib Analog (gem-dimethyl) Crenolanib (FLT3 inhibitor) FLT316 nM (EC50)1.3 - 67.8 nM (IC50)Comparable to Improved[4][9]
Compound 38 (MNK inhibitor) Compound 40 MNK1/MNK2-0.2 µM / 0.089 µM-[7]
Compound 21 (EZH2 inhibitor) Compound 22 (PF-06821497) EZH2PotentImproved Potency & PropertiesOverall Improvement[7]
Compound 41 (mTOR inhibitor) Compound 43 (GDC-0349) mTORHigh PotencyMaintained High PotencyMaintained Activity[9]

Synthesizing Success: Key Experimental Protocols

The widespread adoption of oxetanes in drug discovery has been fueled by the development of robust and scalable synthetic methods. Below are detailed protocols for the synthesis of key oxetane building blocks and their incorporation into larger molecules.

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol[10][11][12]

This one-step method provides a practical and efficient route to the versatile building block, oxetan-3-one, from a readily available starting material.

Materials:

  • Propargyl alcohol

  • (2-Biphenyl)Cy2PAuNTf2 (gold catalyst)

  • HNTf2 (triflimide)

  • 4-Acetylpyridine N-oxide

  • Dichloromethane (DCM)

Procedure:

  • To a flask charged with a solution of propargyl alcohol (1.0 equiv) in DCM, add 4-acetylpyridine N-oxide (1.2 equiv).

  • Add the gold catalyst (2-Biphenyl)Cy2PAuNTf2 (0.02 equiv) and HNTf2 (0.04 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford oxetan-3-one.

Protocol 2: Williamson Ether Synthesis for Oxetane Formation[13][14][15]

This classical method remains a reliable strategy for constructing the oxetane ring via intramolecular cyclization of a halo-alcohol.

Materials:

  • A suitable 1,3-halo-alcohol (e.g., 3-chloro-1-propanol)

  • A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

  • An appropriate solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • To a solution of the 1,3-halo-alcohol (1.0 equiv) in the chosen solvent, add the strong base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or flash column chromatography to yield the desired oxetane.

Protocol 3: Paternò-Büchi Reaction for Oxetane Synthesis[16][17][18]

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to a variety of substituted oxetanes.

Materials:

  • A carbonyl compound (e.g., benzophenone)

  • An alkene (e.g., 2,3-dimethyl-2-butene)

  • A suitable solvent (e.g., benzene or acetonitrile)

  • A UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (1.5-2.0 equiv) in the chosen solvent.

  • Irradiate the solution with a UV lamp at a specific wavelength (e.g., 350 nm for benzophenone) while maintaining a constant temperature (e.g., 20 °C) using a cooling system.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the oxetane product.

Oxetanes in Action: Modulating Key Signaling Pathways

The impact of oxetane motifs extends to their role in modulating the activity of clinically relevant biological targets. Two notable examples of oxetane-containing drugs in development are fenebrutinib and danuglipron, which target the Bruton's tyrosine kinase (BTK) and glucagon-like peptide-1 receptor (GLP-1R) signaling pathways, respectively.

Fenebrutinib and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Fenebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase, a key enzyme in the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. By inhibiting BTK, fenebrutinib effectively blocks the downstream signaling cascade that leads to B-cell proliferation and activation.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation B-Cell Proliferation & Activation Downstream->Proliferation

A simplified diagram of the BTK signaling pathway and the inhibitory action of fenebrutinib.
Danuglipron and the Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling Pathway

Danuglipron is a small-molecule agonist of the glucagon-like peptide-1 receptor, a key target in the treatment of type 2 diabetes and obesity.[12][13] Activation of the GLP-1R in pancreatic beta cells leads to a cascade of events that ultimately enhances glucose-stimulated insulin secretion.

GLP1R_Signaling_Pathway GLP-1R Signaling Pathway Danuglipron Danuglipron (GLP-1 Agonist) GLP1R GLP-1 Receptor (GLP-1R) Danuglipron->GLP1R Activation G_Protein G Protein (Gs) GLP1R->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA EPAC Epac cAMP->EPAC Insulin Insulin Secretion PKA->Insulin Enhanced Glucose-Stimulated EPAC->Insulin Enhanced Glucose-Stimulated

A simplified diagram of the GLP-1R signaling pathway activated by danuglipron.

Conclusion: A Bright Future for a Small Ring

The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its ability to serve as a bioisosteric replacement for problematic functional groups, coupled with its profound and often beneficial impact on a molecule's physicochemical and pharmacological properties, has made it a go-to strategy for lead optimization. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of oxetane incorporation deepens, we can expect to see an even greater number of innovative and effective oxetane-containing therapeutics entering the clinical pipeline and ultimately benefiting patients.

References

The Strategic Application of Tert-butyl 2-(oxetan-3-ylidene)acetate in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with enhanced physicochemical and pharmacological properties is a central theme in contemporary drug discovery and organic synthesis. In this context, strained heterocyclic scaffolds have emerged as valuable building blocks, offering unique three-dimensional frameworks. Among these, the oxetane moiety has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, improved metabolic stability, and reduced lipophilicity in drug candidates. This technical guide focuses on tert-butyl 2-(oxetan-3-ylidene)acetate, a versatile and reactive building block that serves as a gateway to a diverse array of oxetane-containing compounds. This document provides a comprehensive overview of its synthesis, reactivity, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Synthesis

This compound (CAS No. 1207175-03-8) is a key intermediate in organic synthesis, valued for its dual functionality: a reactive α,β-unsaturated ester and a strained oxetane ring.[1][2] This combination allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol [2]
CAS Number 1207175-03-8[2][3]
Purity ≥97%[3]
Storage Room temperature[3]

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][4][5] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate-stabilized carbanion, typically generated from tert-butyl 2-(diethoxyphosphoryl)acetate. The HWE reaction is favored for its high yields and stereoselectivity, predominantly forming the thermodynamically more stable E-isomer.[4][5]

G cluster_0 Horner-Wadsworth-Emmons Synthesis Oxetan-3-one Oxetan-3-one Reaction Nucleophilic Addition & Elimination Oxetan-3-one->Reaction tert-Butyl_2-(diethoxyphosphoryl)acetate tert-Butyl_2-(diethoxyphosphoryl)acetate Phosphonate_Carbanion Phosphonate_Carbanion tert-Butyl_2-(diethoxyphosphoryl)acetate->Phosphonate_Carbanion Deprotonation Base Base Base->Phosphonate_Carbanion Phosphonate_Carbanion->Reaction tert-Butyl_2-(oxetan-3-ylidene)acetate tert-Butyl_2-(oxetan-3-ylidene)acetate Reaction->tert-Butyl_2-(oxetan-3-ylidene)acetate Phosphate_byproduct Phosphate_byproduct Reaction->Phosphate_byproduct

Figure 1: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Horner-Wadsworth-Emmons reaction.[1][4][5]

Materials:

  • Oxetan-3-one

  • tert-Butyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of tert-butyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 70-85%

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from its susceptibility to a variety of chemical transformations, primarily centered around the electrophilic nature of the α,β-unsaturated system and the potential for manipulation of the ester and oxetane functionalities.

Aza-Michael Addition: A Gateway to Novel Amino Acid Derivatives

The aza-Michael addition, or conjugate addition, of nitrogen nucleophiles to the α,β-unsaturated system of this compound is a highly efficient method for the synthesis of novel oxetane-containing amino acid derivatives.[6][7] This reaction provides a straightforward route to 3-substituted-3-(acetoxymethyl)oxetane compounds, which are valuable building blocks in medicinal chemistry. The reaction is typically catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

G cluster_1 Aza-Michael Addition Workflow tert-Butyl_2-(oxetan-3-ylidene)acetate tert-Butyl_2-(oxetan-3-ylidene)acetate Conjugate_Addition Conjugate_Addition tert-Butyl_2-(oxetan-3-ylidene)acetate->Conjugate_Addition Nitrogen_Nucleophile Amine (R₂NH) Nitrogen_Nucleophile->Conjugate_Addition Base_Catalyst DBU Base_Catalyst->Conjugate_Addition Oxetane-containing_Amino_Acid_Derivative Oxetane-containing_Amino_Acid_Derivative Conjugate_Addition->Oxetane-containing_Amino_Acid_Derivative

Figure 2: Aza-Michael addition for the synthesis of oxetane amino acid derivatives.
Experimental Protocol: Aza-Michael Addition of Piperidine

This protocol describes a representative aza-Michael addition using piperidine as the nucleophile.

Materials:

  • This compound

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.1 equivalents).

  • Add a catalytic amount of DBU (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired tert-butyl 2-(oxetan-3-yl)-2-(piperidin-1-yl)acetate.

Table 2: Representative Yields for Aza-Michael Addition

Amine NucleophileProductYield (%)
Piperidinetert-butyl 2-(oxetan-3-yl)-2-(piperidin-1-yl)acetate~85-95%
Morpholinetert-butyl 2-(morpholino)-2-(oxetan-3-yl)acetate~80-90%
Pyrrolidinetert-butyl 2-(oxetan-3-yl)-2-(pyrrolidin-1-yl)acetate~88-96%
Synthesis of Spirocycles

The exocyclic double bond in this compound can also participate in cycloaddition reactions, providing access to novel spirocyclic oxetanes.[8] These spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures.[9]

The Oxetane Moiety in Drug Discovery: A Physicochemical Perspective

The incorporation of the oxetane motif into bioactive molecules has been shown to significantly enhance their drug-like properties.[10] The strained four-membered ring introduces polarity and a three-dimensional character, which can lead to improved aqueous solubility, metabolic stability, and cell permeability, while often maintaining or even improving biological activity.

Table 3: Impact of Oxetane Incorporation on Physicochemical Properties (Illustrative Examples)

Parent CompoundOxetane-Containing AnalogProperty ChangeReference
Compound with gem-dimethyl groupAnalog with spiro-oxetaneIncreased aqueous solubility, reduced lipophilicity (logP)[10]
Carbonyl-containing compoundOxetane bioisostereImproved metabolic stability, maintained H-bonding capacity[10]
Lead compound with poor solubilityOxetane-substituted derivativeDrastically improved solubility and metabolic properties[10]

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ ~ 5.9-6.1 ppm (1H, s, vinylic proton), ~4.9-5.1 ppm (2H, m, OCH₂), ~4.6-4.8 ppm (2H, m, OCH₂), 1.4-1.5 ppm (9H, s, t-butyl)
¹³C NMR δ ~ 165 ppm (C=O, ester), ~150 ppm (vinylic C), ~115 ppm (vinylic CH), ~81 ppm (quaternary C of t-butyl), ~70 ppm (OCH₂), ~28 ppm (CH₃ of t-butyl)
IR (cm⁻¹) ~2980 (C-H stretch), ~1710 (C=O stretch, ester), ~1660 (C=C stretch), ~1150 (C-O stretch, ester), ~980 (C-O stretch, oxetane)
MS (ESI+) m/z = 171.09 [M+H]⁺, 193.07 [M+Na]⁺

Biological Significance and Signaling Pathways

While this compound is a foundational building block, its incorporation into more complex molecules can lead to compounds with significant biological activity. The oxetane moiety itself is found in several natural products with potent bioactivity. The introduction of an oxetane ring can influence how a molecule interacts with biological targets, potentially modulating signaling pathways involved in various diseases.

For instance, oxetane-containing compounds have been investigated as inhibitors of various enzymes and receptors.[1] The rigid conformation and altered electronic properties imparted by the oxetane can lead to enhanced binding affinity and selectivity for a specific target within a signaling cascade. While direct studies on the effect of this compound on signaling pathways are not yet prevalent, the derivatives synthesized from it are prime candidates for screening in various biological assays to uncover their therapeutic potential.

G cluster_2 Hypothetical Signaling Pathway Modulation Building_Block tert-Butyl 2-(oxetan-3-ylidene)acetate Synthesis Organic Synthesis (e.g., Aza-Michael Addition) Building_Block->Synthesis Oxetane_Compound Novel Oxetane-Containing Compound Synthesis->Oxetane_Compound Biological_Target Enzyme / Receptor Oxetane_Compound->Biological_Target Binding/ Inhibition Signaling_Pathway Cellular Signaling Pathway Biological_Target->Signaling_Pathway Modulation Cellular_Response Modulated Cellular Response Signaling_Pathway->Cellular_Response

Figure 3: Logical flow from building block to potential biological effect.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis with significant potential in drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its reactivity in key transformations such as the aza-Michael addition provide access to a wide range of novel oxetane-containing molecules. The demonstrated ability of the oxetane moiety to improve the physicochemical properties of drug candidates underscores the importance of this building block. Further exploration of the biological activities of compounds derived from this compound is a promising avenue for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the use of this powerful synthetic tool.

References

Reactivity of the Exocyclic Double Bond in Ylidene Acetates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the exocyclic double bond in ylidene acetates and structurally related compounds. Ylidene acetates, characterized by an exocyclic double bond conjugated with an acetate group, are versatile intermediates in organic synthesis. The electron-withdrawing nature of the acetate group renders the β-carbon of the exocyclic double bond electrophilic, making it susceptible to attack by a variety of nucleophiles. This guide will delve into the key reactions of ylidene acetates, with a focus on conjugate additions and cycloaddition reactions, providing quantitative data, detailed experimental protocols for analogous systems, and visualizations of reaction pathways.

Introduction to the Reactivity of Ylidene Acetates

The core reactivity of ylidene acetates stems from the polarization of the exocyclic double bond due to the electron-withdrawing effect of the adjacent acetate functionality. This polarization creates a significant partial positive charge on the β-carbon, making it a prime target for nucleophilic attack. This mode of reactivity is central to the use of ylidene acetates as building blocks in the synthesis of complex molecules, including those with pharmaceutical applications. The primary reaction pathways involving the exocyclic double bond are conjugate (or Michael) additions and cycloaddition reactions.

Conjugate Addition Reactions

Conjugate addition is a key transformation for ylidene acetates and related α,β-unsaturated systems. In this reaction, a nucleophile adds to the β-carbon of the exocyclic double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles, including malonates, β-ketoesters, thiols, and amines, can be employed in these reactions.

The development of asymmetric conjugate additions has been a significant focus in organic synthesis, enabling the stereocontrolled formation of chiral centers. Chiral catalysts, both metal-based and organocatalysts, have been successfully employed to induce high levels of enantioselectivity in the addition of nucleophiles to α,β-unsaturated systems. While specific data for ylidene acetates is limited in the literature, extensive research on structurally similar ylidene malonates and nitroalkenes provides valuable insights into the expected reactivity and stereochemical outcomes.

Table 1: Asymmetric Conjugate Addition of Malonates to Nitroalkenes Catalyzed by Chiral Bifunctional Organocatalysts [1][2]

EntryNitroalkene (Substrate)Malonate (Nucleophile)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1β-NitrostyreneDimethyl malonate10Toluene489596
2(E)-1-Nitro-2-phenylpropeneDiethyl malonate10CH2Cl2728894
3(E)-2-(2-Nitrovinyl)furanDibenzyl malonate10Toluene489297
4(E)-1-Nitro-2-(naphthalen-2-yl)etheneDi-tert-butyl malonate10THF607191

Data is for nitroalkenes, which serve as a model system for the electrophilic double bond in ylidene acetates.

This protocol, adapted for an undergraduate laboratory setting, illustrates the key steps in a chiral Lewis acid-catalyzed asymmetric Michael addition.

Materials:

  • (R)-(+)-BINOL

  • Lithium aluminum hydride (LiAlH4) solution (1M in THF)

  • Diethyl malonate

  • Cyclopentenone

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-(+)-BINOL in anhydrous THF is prepared. The solution is cooled to 0°C, and a solution of LiAlH4 (1M in THF) is added dropwise. The mixture is stirred and allowed to warm to room temperature over 30 minutes to form the chiral Lewis acid catalyst, LiAl(BINOL)2.

  • Michael Addition: To the catalyst solution, diethyl malonate is added dropwise, followed by the addition of cyclopentenone. The reaction mixture is then heated to reflux for 2 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with distilled water. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The product is purified by column chromatography on silica gel. The enantiomeric excess can be determined by polarimetry and 1H NMR spectroscopy using a chiral shift reagent such as Eu(hfc)3.

Cycloaddition Reactions

The electron-deficient exocyclic double bond of ylidene acetates can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used in these reactions. The stereochemical outcome of these reactions is often controlled by the geometry of the dipole and the approach of the two reactants.

Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Chiral N-tert-Butanesulfinylazadienes [3]

EntryAzadienesAzomethine Ylide PrecursorCatalystSolventTime (h)Yield (%)dr
1(S,E)-N-Benzylidene-2-methylpropane-2-sulfinamideEthyl 2-(benzylideneamino)acetateAg2CO3Toluene2475>95:5
2(S,E)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamideMethyl 2-((4-methoxybenzylidene)amino)acetateAg2CO3Toluene3668>95:5
3(S,E)-N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamideEthyl 2-(benzylideneamino)acetateAg2CO3Toluene247190:10

This data showcases the reactivity of a similar activated double bond system in cycloadditions.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of conjugate addition and a generic [3+2] cycloaddition reaction.

Conjugate_Addition Conjugate Addition of a Nucleophile to a Ylidene Acetate cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ylidene Ylidene Acetate (Electrophile) Enolate Enolate Intermediate Ylidene->Enolate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Product Adduct Enolate->Product Protonation

Caption: Mechanism of Conjugate Addition.

Cycloaddition [3+2] Cycloaddition of a 1,3-Dipole to a Ylidene Acetate cluster_reactants Reactants cluster_product Product Ylidene_Acetate Ylidene Acetate (Dipolarophile) Cycloadduct Five-membered Ring Ylidene_Acetate->Cycloadduct Dipole 1,3-Dipole Dipole->Cycloadduct Concerted Cycloaddition

Caption: [3+2] Cycloaddition Pathway.

Synthesis of Ylidene Acetate Precursors

Ylidene acetates and related compounds are often synthesized via the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as an acetate derivative, in the presence of a basic catalyst.

This protocol describes the synthesis of a ylidene cyanoacetate, a closely related analogue of a ylidene acetate.

Materials:

  • Furan-2-aldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • A solution of furan-2-aldehyde (1 mol), ethyl cyanoacetate (1.2 mol), and piperidine (0.1 ml) in ethanol (20 ml) is prepared.

  • The reaction mixture is stirred at room temperature for 8 hours.

  • The volatile components are removed under reduced pressure to yield the crude product as an orange solid.

  • The product can be further purified by recrystallization from ethyl acetate to obtain pale yellow needles.

Conclusion and Future Outlook

The exocyclic double bond in ylidene acetates is a versatile functional group that readily participates in important carbon-carbon and carbon-heteroatom bond-forming reactions. Conjugate additions and cycloadditions are the most prominent transformations, providing access to a wide array of acyclic and cyclic structures. While the principles of their reactivity can be inferred from extensive studies on analogous systems like ylidene malonates and nitroalkenes, there is a clear need for more focused research on the reactivity of ylidene acetates themselves. Future work should aim to generate specific quantitative data and detailed experimental protocols for a broader range of reactions involving ylidene acetates. Such studies will undoubtedly expand the synthetic utility of these valuable building blocks in organic synthesis and drug discovery.

References

stability and storage conditions for Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available, quantitative stability data exists for this compound. This guide is based on an analysis of its chemical structure, reactivity of its functional groups, and general principles of chemical stability. It is intended to provide guidance for researchers to establish their own appropriate storage and handling procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of a strained oxetane ring, an α,β-unsaturated ester, and a sterically bulky tert-butyl group.[1] The inherent reactivity of these functional groups, while synthetically useful, also presents potential stability challenges. Understanding the factors that can lead to the degradation of this compound is crucial for ensuring its quality, interpreting experimental results accurately, and developing robust synthetic methodologies.

This technical guide provides a comprehensive overview of the potential stability and storage considerations for this compound. It outlines likely degradation pathways, proposes recommended storage conditions, and provides a hypothetical experimental protocol for a forced degradation study to enable researchers to assess its stability under their specific laboratory conditions.

Chemical Properties and Potential Instabilities

The stability of this compound is governed by the interplay of its three key functional moieties: the tert-butyl ester, the α,β-unsaturated system, and the oxetane ring.

  • Tert-butyl Ester: This group is generally stable to nucleophilic attack and basic hydrolysis due to steric hindrance. However, it is susceptible to cleavage under acidic conditions.[1]

  • α,β-Unsaturated System: The conjugated double bond is an electrophilic site, making it reactive towards nucleophiles in a Michael addition fashion.[1] This system is also a chromophore, suggesting potential photosensitivity.

  • Oxetane Ring: The four-membered ring is strained and can be opened by strong nucleophiles or under acidic conditions.[1] While the oxetane moiety can in some cases enhance metabolic stability in drug candidates, its inherent ring strain is a point of potential chemical instability.

Summary of Supplier Storage Recommendations

There is a lack of consensus among chemical suppliers regarding the optimal storage temperature for this compound, highlighting the need for careful consideration of its stability.

SupplierRecommended Storage TemperatureAdditional Notes
BLDpharm2-8°CSealed in dry conditions; requires cold-chain transportation.
CP Lab SafetyRoom temperatureNo specific restrictions mentioned.

Given the conflicting information and the reactive nature of the molecule, a conservative approach to storage is recommended. Refrigeration at 2-8°C is advisable to minimize potential degradation over time.

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be postulated.

G Potential Degradation Pathways A This compound B Acid-Catalyzed Hydrolysis A->B H+ C Photochemical Reaction A->C hv D Nucleophilic Addition A->D Nu- E Thermal Degradation A->E Heat F 2-(Oxetan-3-ylidene)acetic acid + Isobutylene B->F G Oxetane Ring-Opened Products B->G H E/Z Isomers or Cycloaddition Products C->H I Michael Adducts D->I J Decomposition Products E->J

Caption: A diagram illustrating the potential degradation pathways for this compound.

Hydrolysis
  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is prone to hydrolysis under acidic conditions to yield 2-(oxetan-3-ylidene)acetic acid and isobutylene. Strong acidic conditions could also promote the opening of the strained oxetane ring.

  • Base-Catalyzed Hydrolysis: The tert-butyl ester is expected to be relatively stable to basic conditions due to steric hindrance.

Photodegradation

The α,β-unsaturated ester moiety can absorb UV light, which may lead to:

  • E/Z Isomerization: Isomerization around the exocyclic double bond.

  • Photochemical Cycloadditions: [2+2] cycloadditions or other rearrangements.

Nucleophilic Addition

The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by nucleophiles, leading to the formation of Michael adducts. While this is a synthetically useful reaction, the presence of nucleophilic impurities could lead to degradation.[1]

Thermal Degradation

Although specific data is unavailable, molecules with strained rings and ester functionalities can be susceptible to thermal decomposition. Elevated temperatures could potentially accelerate hydrolysis or other degradation reactions.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store at 2-8°C .

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Proposed Experimental Protocol for a Forced Degradation Study

For researchers requiring a comprehensive understanding of the stability of this compound for applications such as drug development, a forced degradation study is recommended. The following is a hypothetical protocol based on general industry practices.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Time-Point Sampling A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative Stress (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photostability (ICH Q1B conditions) E->F G RP-HPLC-UV/MS Analysis F->G H Quantify Parent Compound G->H I Identify Degradation Products G->I J Determine Degradation Rate H->J K Propose Degradation Pathways I->K L Establish Stability-Indicating Method J->L K->L

Caption: A logical workflow for conducting a forced degradation study of this compound.

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents.

  • Instrumentation: HPLC with UV and Mass Spectrometry (MS) detectors, photostability chamber, oven.

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at the specified time intervals.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples taken at different time points for analysis.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating reverse-phase HPLC method with UV detection. A mass spectrometer should be used to help identify the degradation products.

    • The mobile phase could consist of a gradient of water and acetonitrile with a suitable additive like formic acid.

    • Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

Data Presentation
  • Present the percentage of the parent compound remaining at each time point under each stress condition in a summary table.

  • Include chromatograms showing the separation of the parent compound from its degradation products.

  • Tabulate the retention times and mass-to-charge ratios (m/z) of the identified degradation products.

Conclusion

While this compound is a versatile synthetic intermediate, its inherent chemical functionalities necessitate careful storage and handling to ensure its stability. Based on the analysis of its structure, the primary stability concerns are acid-catalyzed hydrolysis and potential photodegradation. The recommended storage condition is at 2-8°C, protected from light and moisture, under an inert atmosphere . For critical applications, it is highly advisable to perform a forced degradation study to establish a comprehensive stability profile under specific experimental conditions. This will ensure the quality of the material and the reliability of the results obtained using this compound.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate via the Horner-Wadsworth-Emmons (HWE) reaction. This protocol outlines the reaction of oxetan-3-one with a suitable phosphonate reagent to yield the desired α,β-unsaturated ester. The HWE reaction offers a highly efficient and stereoselective method for the formation of the exocyclic double bond on the oxetane ring, a valuable scaffold in medicinal chemistry. This document includes tabulated reaction parameters, a detailed step-by-step experimental protocol, and diagrams illustrating the reaction workflow and mechanism.

Introduction

The oxetane moiety is a significant structural motif in modern drug discovery, often employed to enhance physicochemical properties such as solubility and metabolic stability. The synthesis of functionalized oxetanes is therefore of great interest. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, offering advantages over the classical Wittig reaction, including higher nucleophilicity of the phosphonate carbanion and easier removal of the phosphate byproduct.[1][2] This protocol details the application of the HWE reaction for the synthesis of this compound, a versatile building block for further chemical elaboration.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterValueReference/Comment
Reactants Oxetan-3-one, Triethyl phosphonoacetateTriethyl phosphonoacetate is a common and commercially available HWE reagent.[3][4]
tert-Butanol, Sodium Hydride (NaH)For in-situ generation of the tert-butoxide base and subsequent transesterification.
Solvent Tetrahydrofuran (THF), anhydrousA common aprotic solvent for HWE reactions.
Base Sodium Hydride (NaH)A strong base suitable for deprotonating the phosphonate.
Reaction Temperature 0 °C to Room TemperatureInitial deprotonation at 0°C followed by reaction at room temperature.
Reaction Time 2 - 4 hoursTypical reaction time for HWE reactions.
Product Yield ~85-90% (estimated)Based on analogous Wittig reactions yielding similar products in high yield (e.g., 89% for the ethyl ester).[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the in-situ generation of the phosphonate anion from triethyl phosphonoacetate followed by reaction with oxetan-3-one and subsequent transesterification to the tert-butyl ester.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tert-butanol

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for 1 mmol scale).

    • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe.

    • Add anhydrous THF (5 mL per 1 mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous tert-butanol (1.1 equivalents) in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir for 15 minutes at 0 °C to form sodium tert-butoxide.

    • To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Reaction with Oxetan-3-one:

    • Dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.

    • Add the solution of oxetan-3-one dropwise to the phosphonate anion solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

HWE_Workflow reagents 1. Reagent Preparation - NaH in THF - Add tert-butanol - Add Triethyl phosphonoacetate anion 2. Anion Formation (0 °C, 30 min) reagents->anion Deprotonation reaction 3. Reaction - Add Oxetan-3-one - Warm to RT (2-4 h) anion->reaction Nucleophilic Addition workup 4. Work-up - Quench with NH4Cl - Extraction reaction->workup Isolation purification 5. Purification - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Elimination phosphonate Triethyl phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion + NaOtBu - tBuOH base NaOtBu betaine Oxaphosphetane Intermediate carbanion->betaine ketone Oxetan-3-one ketone->betaine product This compound betaine->product byproduct Diethyl phosphate salt betaine->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Note: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Wittig reaction between oxetan-3-one and the stabilized phosphorus ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane. This method offers a reliable and efficient route to the desired α,β-unsaturated ester. This document outlines the reaction scheme, provides detailed experimental procedures, summarizes key quantitative data, and includes a workflow diagram for clarity.

Introduction

Exocyclic α,β-unsaturated esters, such as this compound, are important intermediates in organic synthesis. The oxetane ring is a desirable motif in drug design, often conferring improved physicochemical properties such as solubility and metabolic stability. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] In this application, a stabilized ylide is used, which typically favors the formation of the (E)-alkene isomer.[1] The reaction proceeds by the nucleophilic attack of the ylide on the ketone, forming a betaine intermediate which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide as a byproduct.

Reaction Scheme

The Wittig reaction for the synthesis of this compound is depicted below:

Figure 1: General reaction scheme.

Caption: Wittig reaction of oxetan-3-one with a stabilized ylide.

Experimental Protocol

This protocol is based on established general procedures for Wittig reactions with stabilized ylides.

Materials:

  • Oxetan-3-one

  • (tert-butoxycarbonylmethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂) or Argon (Ar)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere of nitrogen, add (tert-butoxycarbonylmethylene)triphenylphosphorane (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the mixture at room temperature until the ylide is fully dissolved.

  • Addition of Ketone: Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirring ylide solution at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is typically complete when the starting oxetan-3-one spot is no longer visible.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the desired product and the byproduct, triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel.

    • Triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent mixture like diethyl ether/hexanes prior to chromatography.[2]

    • Elute the column with a gradient of ethyl acetate in hexanes to separate the product from the remaining triphenylphosphine oxide and other impurities.

  • Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield this compound as a colorless oil.[3] Characterize the final product by NMR spectroscopy.

Data Presentation

The following table summarizes the quantitative data obtained for the synthesis of this compound.

ParameterValueReference
Yield 81%[3]
Appearance Colorless oil[3]
¹H NMR (500 MHz, CDCl₃) δ 5.44 (m, 1H, =CH), 5.39–5.36 (m, 2H, OCH₂), 5.17 (m, 2H, OCH₂), 1.37 (d, J = 2.0 Hz, 9H, tBu-CH₃)[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ylide in DCM B Add Oxetan-3-one A->B C Stir at RT & Monitor by TLC B->C D Concentrate Reaction Mixture C->D Reaction Complete E Purify by Flash Chromatography D->E F Isolate Pure Product E->F G NMR Analysis F->G Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

The Wittig reaction provides an effective method for the synthesis of this compound from readily available starting materials. The protocol described herein, utilizing a stabilized ylide, leads to the desired product in high yield. The purification can be achieved using standard column chromatography to effectively remove the triphenylphosphine oxide byproduct. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes and Protocols for aza-Michael Addition Reactions Using Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3][4] Tert-butyl 2-(oxetan-3-ylidene)acetate is a key intermediate that combines the beneficial properties of the oxetane ring with an α,β-unsaturated ester functionality, making it an ideal Michael acceptor for conjugate addition reactions.[2] The aza-Michael addition, specifically, offers a direct and efficient pathway to synthesize novel β-amino acid derivatives containing the oxetane moiety.[1][2] These products are of significant interest in drug discovery as scaffolds for new therapeutic agents. This document provides detailed protocols and application data for the aza-Michael addition of various nitrogen nucleophiles to this compound.

Data Presentation: Aza-Michael Addition of N-Heterocycles

The following table summarizes the reaction conditions and outcomes for the DBU-catalyzed aza-Michael addition of various nitrogen-containing nucleophiles to the analogous methyl 2-(oxetan-3-ylidene)acetate. The reaction protocols and yields are expected to be comparable for this compound.[1][2]

Amine NucleophileCatalyst (equiv.)SolventTime (h)Temp (°C)Product Yield (%)*
Azetidine hydrochlorideDBU (1.0)Acetonitrile46564
PyrrolidineDBU (1.0)Acetonitrile46561
3,3-DifluoropyrrolidineDBU (1.0)Acetonitrile46564
PyrazoleDBU (1.0)Acetonitrile1665Data not available
1,2,4-TriazoleK₂CO₃ (1.0)Acetonitrile1665Data not available

*Yields are reported for the analogous reaction with methyl 2-(azetidin-3-ylidene)acetate as described in the source literature and are expected to be similar for the oxetane analogue.[1]

Experimental Protocols

General Protocol for the DBU-Catalyzed Aza-Michael Addition

This protocol is adapted from the procedure for the synthesis of analogous azetidine and oxetane amino acid derivatives.[1][2]

Materials:

  • This compound

  • Amine nucleophile (e.g., azetidine, pyrrolidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the desired amine nucleophile (1.0 equiv.).

  • Dissolve the reactants in anhydrous acetonitrile.

  • Add DBU (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophile.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ester derivative.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound and Amine Nucleophile in Acetonitrile Catalyst Add DBU Catalyst Reactants->Catalyst Heat Heat to 65°C and Stir (4-16 hours) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify

Caption: Workflow for the aza-Michael addition.

General Reaction Scheme

G cluster_reactants cluster_product Reactant_A This compound Reactant_B +   R₂NH (Amine) Product β-Amino Ester Product Reactant_B->Product DBU, Acetonitrile, 65°C

Caption: General aza-Michael reaction scheme.

References

Application Notes and Protocols: Synthesis of Oxetane Amino Acids using Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-containing amino acids are of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it a valuable scaffold for the design of novel therapeutics. Tert-butyl 2-(oxetan-3-ylidene)acetate is a key starting material for the synthesis of a variety of 3-substituted oxetane amino acids. This document provides detailed protocols for the synthesis of this precursor and its subsequent use in the preparation of oxetane amino acids via aza-Michael addition.

Synthesis of this compound

The synthesis of the key precursor, this compound, is achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of oxetan-3-one with a phosphonate reagent.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(triethylphosphoryl)acetate (or equivalent phosphonate reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 2-(triethylphosphoryl)acetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield:

Yields for this reaction are typically in the range of 70-85%, depending on the purity of the starting materials and the reaction scale.

Synthesis of Oxetane Amino Acids via Aza-Michael Addition

The core of this methodology lies in the aza-Michael addition of primary or secondary amines to the α,β-unsaturated ester, this compound. This reaction proceeds readily to form the corresponding tert-butyl 2-(3-aminooxetan-3-yl)acetate derivatives.

Experimental Protocol: Aza-Michael Addition

Materials:

  • This compound

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalytic amount, e.g., 0.1 eq) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add a catalytic amount of DBU (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-(3-aminooxetan-3-yl)acetate derivative.

Illustrative Quantitative Data for Aza-Michael Addition

The following table provides representative yields for the aza-Michael addition of various amines to an analogous system, methyl 2-(azetidin-3-ylidene)acetate, which are expected to be similar for this compound.[1]

EntryAmineProductYield (%)
1MorpholineTert-butyl 2-(3-morpholinooxetan-3-yl)acetate~85-95%
2PiperidineTert-butyl 2-(3-(piperidin-1-yl)oxetan-3-yl)acetate~80-90%
3PyrrolidineTert-butyl 2-(3-(pyrrolidin-1-yl)oxetan-3-yl)acetate~85-95%
4BenzylamineTert-butyl 2-(3-(benzylamino)oxetan-3-yl)acetate~75-85%
5AnilineTert-butyl 2-(3-(phenylamino)oxetan-3-yl)acetate~60-70%

Note: The yields presented are illustrative and may vary depending on the specific reaction conditions and the nature of the amine.

Deprotection to form Oxetane Amino Acids

The final step in the synthesis of oxetane amino acids is the deprotection of the tert-butyl ester to yield the free carboxylic acid. This is typically achieved under acidic conditions.

Experimental Protocol: Tert-butyl Ester Deprotection

Materials:

  • Tert-butyl 2-(3-aminooxetan-3-yl)acetate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain the desired oxetane amino acid.

Diagrams and Workflows

Synthesis Pathway of Oxetane Amino Acids

Synthesis_Pathway Oxetanone Oxetan-3-one Ylidene_acetate Tert-butyl 2-(oxetan-3-ylidene)acetate Oxetanone->Ylidene_acetate Horner-Wadsworth-Emmons (NaH, THF) HWE_reagent Tert-butyl 2-(triethylphosphoryl)acetate HWE_reagent->Ylidene_acetate Adduct Tert-butyl 2-(3-aminooxetan-3-yl)acetate Ylidene_acetate->Adduct Aza-Michael Addition (DBU, THF) Amine Primary or Secondary Amine Amine->Adduct Amino_acid Oxetane Amino Acid Adduct->Amino_acid Deprotection (TFA, DCM)

Caption: Overall synthetic route from oxetan-3-one to oxetane amino acids.

Experimental Workflow for Aza-Michael Addition

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve Ylidene Acetate in Anhydrous Solvent add_amine Add Amine start->add_amine add_dbu Add DBU (catalyst) add_amine->add_dbu stir Stir at Room Temperature add_dbu->stir concentrate Concentrate stir->concentrate extract Extract with EtOAc concentrate->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Pure Product chromatography->product

Caption: Step-by-step workflow for the aza-Michael addition reaction.

Conclusion

The use of this compound provides a versatile and efficient platform for the synthesis of a diverse range of oxetane amino acids. The protocols outlined in this document offer robust methods for the preparation of this key intermediate and its subsequent conversion into valuable building blocks for drug discovery and development. The mild reaction conditions and generally high yields make this synthetic strategy attractive for both small-scale and large-scale applications.

References

Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the ring-opening of oxetanes under acidic conditions. This valuable class of reactions provides access to a variety of important functionalized molecules, including 1,3-diols and homoallylic alcohols, which are key building blocks in medicinal chemistry and natural product synthesis. The following sections detail the methodologies for key acid-catalyzed oxetane ring-opening reactions, present quantitative data for easy comparison, and provide visualizations of reaction mechanisms and workflows.

Introduction

Oxetanes, four-membered cyclic ethers, are attractive building blocks in drug discovery due to their ability to introduce unique three-dimensional structural motifs and improve physicochemical properties of molecules.[1] The inherent ring strain of oxetanes allows for their regioselective ring-opening under acidic conditions to yield diverse and valuable functionalized products.[2] The outcome of these reactions is highly dependent on the nature of the acid catalyst (Lewis vs. Brønsted acid), the substitution pattern of the oxetane ring, and the nucleophile employed.[1][2] Generally, under acidic conditions, the ring-opening of unsymmetrical oxetanes occurs at the more substituted carbon atom, a result of electronic effects.[1]

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids are effective catalysts for the ring-opening of oxetanes, often promoting isomerization reactions to yield homoallylic alcohols. A notable example is the use of the Lewis superacid tris(pentafluorophenyl)alane, Al(C6F5)3, which provides excellent regioselectivity.[3][4]

Quantitative Data for Lewis Acid-Catalyzed Isomerization

The following table summarizes the results for the Al(C6F5)3-catalyzed isomerization of various 2,2-disubstituted oxetanes to their corresponding homoallylic alcohols. The reactions are typically carried out in toluene at 40°C with a catalyst loading of 1 mol%.[3][4]

EntrySubstrate (Ar)ProductYield (%)Dimer (%)Reference
1p-MeO-Ph4-(4-methoxyphenyl)but-3-en-1-ol92<9[3]
2Ph4-phenylbut-3-en-1-ol76<9[3]
3p-Me-Ph4-(p-tolyl)but-3-en-1-ol62<9[3]
Experimental Protocol: Al(C6F5)3-Catalyzed Isomerization of 2-(4-methoxyphenyl)-2-methyloxetane

Materials:

  • 2-(4-methoxyphenyl)-2-methyloxetane

  • Tris(pentafluorophenyl)alane (Al(C6F5)3)

  • Toluene, anhydrous

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 2-(4-methoxyphenyl)-2-methyloxetane (1.0 mmol) in anhydrous toluene (5 mL).

  • Add a solution of Al(C6F5)3 (0.01 mmol, 1 mol%) in toluene.

  • Heat the reaction mixture to 40°C and stir for the time indicated by TLC or LC-MS monitoring until the starting material is consumed.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism: Lewis Acid-Catalyzed Isomerization

The proposed mechanism for the Lewis acid-catalyzed isomerization of a 2,2-disubstituted oxetane to a homoallylic alcohol is depicted below. The reaction proceeds through the formation of a zwitterionic intermediate after the coordination of the Lewis acid to the oxetane oxygen.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Oxetane 2,2-Disubstituted Oxetane Zwitterion Zwitterionic Intermediate Oxetane->Zwitterion Coordination & Ring Opening LewisAcid Lewis Acid (e.g., Al(C6F5)3) LewisAcid->Zwitterion HomoallylicAlcohol Homoallylic Alcohol Zwitterion->HomoallylicAlcohol Intramolecular Proton Transfer

Caption: Mechanism of Lewis Acid-Catalyzed Isomerization.

Brønsted Acid-Catalyzed Ring-Opening Reactions

Brønsted acids are also effective catalysts for the ring-opening of oxetanes, leading to the formation of 1,3-diols or, in the presence of other nucleophiles, functionalized alcohols.[5] The reaction of oxetan-3-ols with 1,2-diols in the presence of a Brønsted acid like bistriflimide (Tf2NH) provides an efficient route to 1,4-dioxanes.[5][6]

Quantitative Data for Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes

The following table summarizes the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and ethylene glycol using Tf2NH as the catalyst.

EntryOxetanol Aryl GroupDiolProductYield (%)Reference
1PhenylEthylene Glycol2-(hydroxymethyl)-2-phenyl-1,4-dioxane85[6]
24-ChlorophenylEthylene Glycol2-(4-chlorophenyl)-2-(hydroxymethyl)-1,4-dioxane78[6]
34-MethoxyphenylEthylene Glycol2-(hydroxymethyl)-2-(4-methoxyphenyl)-1,4-dioxane90[6]
Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane

Materials:

  • 3-Phenyl-3-oxetanemethanol

  • Ethylene glycol

  • Bistriflimide (Tf2NH)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-phenyl-3-oxetanemethanol (0.5 mmol) in acetonitrile (2.5 mL) is added ethylene glycol (1.0 mmol).

  • Bistriflimide (Tf2NH) (0.05 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Reaction Mechanism: Brønsted Acid-Catalyzed Ring-Opening

The Brønsted acid-catalyzed ring-opening of an oxetane proceeds through the formation of a carbocation intermediate after protonation of the oxetane oxygen. This is followed by nucleophilic attack.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_nucleophile Nucleophile cluster_product Product Oxetane Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane BronstedAcid Brønsted Acid (H+) BronstedAcid->ProtonatedOxetane Carbocation Carbocation Intermediate ProtonatedOxetane->Carbocation Ring Opening RingOpenedProduct Ring-Opened Product (e.g., 1,3-Diol) Carbocation->RingOpenedProduct Nucleophile Nucleophile (e.g., H2O, ROH) Nucleophile->Carbocation Nucleophilic Attack

Caption: Mechanism of Brønsted Acid-Catalyzed Ring-Opening.

Experimental Workflow

The general workflow for conducting acid-catalyzed oxetane ring-opening reactions is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Prepare Reactants & Solvent Setup Set up Reaction under Inert Atmosphere Reagents->Setup Glassware Dry Glassware Glassware->Setup Addition Add Oxetane, Solvent, and Acid Catalyst Setup->Addition Stirring Stir at Specified Temperature Addition->Stirring Monitoring Monitor Reaction Progress (TLC/LC-MS) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Chromatography Purify by Column Chromatography Drying->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

References

Application Notes and Protocols: Hydrogenation of the Double Bond in Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the catalytic hydrogenation of the exocyclic double bond in tert-butyl 2-(oxetan-3-ylidene)acetate to yield tert-butyl 2-(oxetan-3-yl)acetate. This transformation is a key step in the synthesis of various oxetane-containing building blocks used in medicinal chemistry and drug discovery. The oxetane motif is of significant interest as it can improve the physicochemical properties of drug candidates.

Introduction

The hydrogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis. In the context of drug development, the saturation of a double bond can significantly impact a molecule's conformational flexibility, metabolic stability, and biological activity. The substrate, this compound, is a valuable intermediate that allows for the introduction of the oxetane ring, a desirable structural motif in modern medicinal chemistry. Catalytic hydrogenation offers a clean and efficient method to reduce the exocyclic double bond while preserving the strained oxetane ring.[1][2]

This protocol details a standard procedure using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternative catalysts are also discussed.

Reaction Scheme

The hydrogenation of this compound proceeds as follows:

G cluster_0 Reaction Scheme cluster_1 This compound cluster_2 Tert-butyl 2-(oxetan-3-yl)acetate Starting Material Reagents + H₂ Catalyst Starting Material->Reagents Product Reagents->Product

Caption: Catalytic hydrogenation of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the hydrogenation of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the starting material.

ParameterValueNotes
Catalyst 10% Palladium on Carbon (Pd/C)Other catalysts such as PtO₂, Raney Ni, or Rh/C can also be employed.
Catalyst Loading 5-10 mol%Lower loading may be possible with optimization.
Substrate Concentration 0.1 - 0.5 MHigher concentrations may require more efficient stirring.
Solvent Methanol, Ethanol, or Ethyl AcetateProtic solvents like methanol and ethanol generally lead to faster reaction rates.
Hydrogen Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient for complete conversion.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic; no external heating is required.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >95%Yields are generally high for this type of transformation.

Experimental Protocols

Protocol 1: Synthesis of Starting Material: this compound

The starting material can be synthesized via a Horner-Wadsworth-Emmons reaction between oxetan-3-one and tert-butyl diethylphosphonoacetate.

Materials:

  • Oxetan-3-one

  • tert-butyl diethylphosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Separatory funnel

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add tert-butyl diethylphosphonoacetate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Hydrogenation of this compound

This protocol describes the reduction of the exocyclic double bond using 10% Pd/C at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Vacuum/inert gas manifold

  • Celite®

Procedure:

  • Add this compound (1.0 eq) and a magnetic stir bar to a three-necked round-bottom flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the solvent (e.g., methanol) to dissolve the substrate.

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times, leaving the final backfill with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully evacuate the flask and backfill with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 2-(oxetan-3-yl)acetate.

  • If necessary, purify the product by flash column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and hydrogenation of this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Hydrogenation A Horner-Wadsworth-Emmons Reaction B Work-up and Extraction A->B C Purification (Column Chromatography) B->C D Reaction Setup (Inert Atmosphere) C->D Starting Material E Hydrogenation (Pd/C, H₂ balloon) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Catalyst Filtration F->G H Solvent Evaporation G->H I Tert-butyl 2-(oxetan-3-yl)acetate H->I Final Product

Caption: Workflow for the preparation of tert-butyl 2-(oxetan-3-yl)acetate.

References

Application Note: Hydrolysis of Tert-butyl 2-(oxetan-3-ylidene)acetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the hydrolysis of tert-butyl 2-(oxetan-3-ylidene)acetate to its corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid. The tert-butyl ester serves as a common protecting group for carboxylic acids in organic synthesis due to its stability under neutral and basic conditions.[1] Its removal is typically achieved under acidic conditions. However, the presence of an acid-sensitive oxetane ring in the substrate necessitates the use of mild acidic conditions to ensure selective hydrolysis of the ester without inducing ring-opening of the oxetane moiety. This protocol outlines a reliable method using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, which affords the desired carboxylic acid in high yield.

Introduction

Tert-butyl esters are widely utilized as protecting groups for carboxylic acids in the synthesis of complex organic molecules. Their stability to a range of reaction conditions and their facile cleavage under acidic conditions make them a valuable tool for synthetic chemists. The acid-catalyzed hydrolysis of tert-butyl esters proceeds via a stable tert-butyl cation intermediate, allowing for mild deprotection conditions.[1]

The target molecule, 2-(oxetan-3-ylidene)acetic acid, is a valuable building block in medicinal chemistry and drug development due to the presence of the strained oxetane ring. The oxetane motif can influence the physicochemical properties of molecules, such as solubility and metabolic stability.

The primary challenge in the deprotection of this compound is the acid sensitivity of the oxetane ring, which can undergo ring-opening under harsh acidic conditions. Therefore, a carefully controlled hydrolysis protocol is required to achieve selective cleavage of the tert-butyl ester while preserving the integrity of the oxetane ring. This application note describes such a protocol, providing researchers with a practical and efficient method for the synthesis of 2-(oxetan-3-ylidene)acetic acid.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the hydrolysis of this compound.

Materials and Equipment
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Acid: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (10.0 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in ethyl acetate. c. Transfer the solution to a separatory funnel and wash with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer). d. Carefully neutralize the aqueous washes with saturated sodium bicarbonate solution before disposal. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(oxetan-3-ylidene)acetic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary, to afford the pure carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of this compound based on typical experimental outcomes.

ParameterValue
Starting MaterialThis compound
SolventDichloromethane (DCM)
ReagentTrifluoroacetic acid (TFA)
Stoichiometry (TFA)10.0 equivalents
Reaction TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time2 - 4 hours
Typical Yield>90%
Purity (after purification)>98%

Visualizations

Reaction Scheme

Caption: Reaction scheme for the hydrolysis of this compound.

Experimental Workflow

G start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at Room Temperature (2-4 h) add_tfa->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete dissolve Dissolve Residue in Ethyl Acetate concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry with Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Column Chromatography/Recrystallization) filter_concentrate->purify end Obtain Pure 2-(oxetan-3-ylidene)acetic acid purify->end

Caption: Experimental workflow for the hydrolysis of this compound.

Discussion

The described protocol provides an efficient and high-yielding method for the hydrolysis of this compound. The use of trifluoroacetic acid in dichloromethane at room temperature offers a balance between effective deprotection and the preservation of the acid-sensitive oxetane ring. It is crucial to use anhydrous conditions initially to prevent unwanted side reactions.

The work-up procedure is designed to effectively remove the acidic catalyst and isolate the carboxylic acid product. Neutralization of the combined aqueous layers with sodium bicarbonate is an important safety and environmental consideration.

For substrates with other acid-labile functional groups, further optimization of the reaction conditions, such as using a milder Lewis acid like zinc bromide, may be necessary to achieve the desired selectivity.

Conclusion

This application note details a robust and reproducible protocol for the hydrolysis of this compound to 2-(oxetan-3-ylidene)acetic acid. The method is suitable for researchers and scientists in the field of organic synthesis and drug development who require access to this valuable building block. The provided data and workflow diagrams offer a clear and comprehensive guide for the successful execution of this transformation.

References

Application Notes and Protocols for Tert-butyl 2-(oxetan-3-ylidene)acetate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities, which are then optimized through structure-guided medicinal chemistry to develop high-affinity ligands.

tert-Butyl 2-(oxetan-3-ylidene)acetate is a compelling fragment for FBDD due to its unique structural and physicochemical properties. The incorporation of a strained oxetane ring offers a three-dimensional scaffold that can improve properties such as aqueous solubility and metabolic stability while providing novel intellectual property.[1][2] The α,β-unsaturated ester functionality serves as a versatile chemical handle for synthetic elaboration, allowing for fragment growing or linking strategies. This document provides a comprehensive overview of the application of this compound in FBDD, including its synthesis, hypothetical screening data, and detailed experimental protocols for its use in common biophysical screening techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented below. These properties align well with the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol [3]
CAS Number 1207175-03-8[3]
Appearance Not specified
Solubility Expected to have good aqueous solubility due to the oxetane motif.[1]

Synthesis

This compound can be synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone, in this case, oxetan-3-one. The HWE reaction generally favors the formation of the (E)-alkene.[5]

HWE_synthesis reagent1 tert-Butyl 2-(diethylphosphoryl)acetate intermediate1 Phosphonate carbanion reagent1->intermediate1 Deprotonation reagent2 Base (e.g., NaH) reagent2->intermediate1 product This compound intermediate1->product Nucleophilic attack reagent3 Oxetan-3-one reagent3->product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Application in Fragment-Based Drug Discovery

While specific screening data for this compound is not publicly available, its structural features make it an attractive candidate for FBDD campaigns targeting a variety of protein classes. For instance, oxetane-containing fragments have been successfully employed in the development of inhibitors for targets such as phosphoglycerate dehydrogenase (PHGDH) and AXL kinase.[2]

The following table presents hypothetical, yet realistic, screening data for this compound against a generic protein kinase to illustrate its potential as a fragment hit.

ParameterValueTechnique
Binding Affinity (K_D) 500 µMSurface Plasmon Resonance (SPR)
Ligand Efficiency (LE) 0.35Calculated
Hit Confirmation YesNuclear Magnetic Resonance (NMR)
Binding Site ATP-binding pocketX-ray Crystallography

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in common biophysical screening assays for fragment-based drug discovery.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • tert-Butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.05 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl 2-(diethylphosphoryl)acetate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Fragment Screening Workflow

A typical workflow for fragment screening involves a primary screen to identify initial hits, followed by secondary and orthogonal screens for hit validation and characterization.

FBDD_Workflow cluster_primary Primary Screen cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization primary_screen High-Throughput Biophysical Screen (e.g., Thermal Shift, SPR, NMR) hit_validation Orthogonal Biophysical Method (e.g., NMR if primary was SPR) primary_screen->hit_validation Initial Hits dose_response Dose-Response & Affinity Determination (K_D) hit_validation->dose_response Confirmed Hits structural_biology Structural Studies (X-ray Crystallography or Cryo-EM) dose_response->structural_biology Validated Hits medicinal_chemistry Structure-Guided Medicinal Chemistry structural_biology->medicinal_chemistry lead_optimization Lead Optimization & Candidate Selection medicinal_chemistry->lead_optimization

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol for Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique used to measure binding kinetics and affinity.[6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

  • Control fragments (known binders and non-binders, if available)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer, keeping the final DMSO concentration constant (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the change in response units (RU) to detect binding.

    • Include buffer blanks and control fragments in the injection series.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • For affinity determination, fit the steady-state binding responses at different fragment concentrations to a 1:1 binding model to calculate the dissociation constant (K_D).

Protocol for Nuclear Magnetic Resonance (NMR) Screening

NMR spectroscopy can detect weak binding events and provide structural information about the binding site.[7] Protein-observed (e.g., ¹H-¹⁵N HSQC) or ligand-observed (e.g., saturation transfer difference) experiments can be used.[7]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein (for HSQC)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • This compound stock solution in deuterated DMSO (d₆-DMSO)

  • NMR tubes

Procedure (¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein (typically 25-100 µM) in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition:

    • Add a specific concentration of this compound (e.g., 200 µM) to the protein sample. Ensure the final d₆-DMSO concentration is low and constant.

  • Data Acquisition:

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone. Significant CSPs indicate that the fragment is binding to the protein at or near those residues.

    • The magnitude of the CSPs can be used to map the binding site on the protein structure.

Protocol for Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature (T_m) upon ligand binding.[8]

Materials:

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

  • Fluorescent dye (e.g., SYPRO Orange)

  • Target protein

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound stock solution in DMSO

Procedure:

  • Reaction Setup:

    • In each well of the PCR plate, add the target protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to the recommended final concentration.

    • Add this compound to the desired screening concentration (e.g., 100 µM), keeping the final DMSO concentration constant. Include a no-fragment control.

    • Bring the final volume to 20-25 µL with assay buffer.

  • Melt Curve Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature in a ramp (e.g., from 25 °C to 95 °C at 1 °C/minute), monitoring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • Determine the T_m, which is the midpoint of the unfolding transition.

    • A positive shift in T_m (ΔT_m) in the presence of the fragment compared to the control indicates stabilizing binding.

Conclusion

This compound represents a valuable building block for fragment-based drug discovery. Its desirable physicochemical properties and synthetic tractability make it an attractive starting point for the development of potent and selective inhibitors against a range of biological targets. The protocols outlined in this document provide a framework for the synthesis and biophysical characterization of this and other similar fragments, facilitating their integration into drug discovery pipelines.

References

Application of Tert-butyl 2-(oxetan-3-ylidene)acetate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-01

Abstract

This document details the application of Tert-butyl 2-(oxetan-3-ylidene)acetate as a key building block in the synthesis of potent and selective kinase inhibitors. The unique structural and electronic properties of the oxetane moiety are increasingly leveraged in modern medicinal chemistry to enhance the physicochemical and pharmacokinetic profiles of drug candidates. This note provides a comprehensive overview of the synthetic utility of this reagent, focusing on its role as a Michael acceptor for the introduction of the oxetane group into heterocyclic scaffolds commonly found in kinase inhibitors. Detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into a representative kinase inhibitor are provided, along with relevant quantitative data and pathway diagrams.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery. A recurrent challenge in kinase inhibitor design is the optimization of properties such as solubility, metabolic stability, and lipophilicity while maintaining high potency and selectivity.

The oxetane motif has emerged as a valuable "bioisostere" for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] The incorporation of this small, polar, three-dimensional heterocycle can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while also favorably modulating the basicity of nearby functional groups.[2][3]

This compound is a versatile building block that serves as an efficient precursor for introducing a 3-substituted oxetane moiety.[4] Its α,β-unsaturated ester functionality makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, particularly N-heterocycles that are prevalent in kinase inhibitor scaffolds.[4] This application note will focus on the aza-Michael addition of pyrazole to this compound and the subsequent conversion of the resulting intermediate to a scaffold representative of a modern kinase inhibitor.

Key Synthetic Strategy: Aza-Michael Addition

The primary application of this compound in this context is its reaction with N-heterocyclic nucleophiles via an aza-Michael addition. The electron-withdrawing ester group polarizes the exocyclic double bond, making the β-carbon susceptible to nucleophilic attack. This reaction provides a straightforward and efficient route to 3-substituted-3-(acetoxymethyl)oxetane compounds, which are valuable intermediates in drug discovery.[4]

A variety of nitrogen-containing heterocycles, such as pyrazoles, imidazoles, triazoles, and indoles, can be successfully added to the oxetane scaffold using this method.[4] The reaction conditions can be tailored to the specific heterocycle, often employing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[4]

Representative Kinase Target: RET Kinase

To illustrate the application of this chemistry, we will focus on the synthesis of a core structure found in inhibitors of the Rearranged during Transfection (RET) kinase. RET is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid cancer. Selective RET inhibitors that incorporate the oxetane-pyrazole moiety have shown significant promise. One such example is GSK3179106A, a potent and selective RET kinase inhibitor.[3][5]

The signaling pathway downstream of RET activation involves the phosphorylation of key substrates that lead to the activation of multiple signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Inhibition of RET kinase activity blocks these downstream signals.

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET CoReceptor Co-receptor (GFRα) CoReceptor->RET P_RET Phosphorylated RET (Active) RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor GSK3179106A (Oxetane-containing Inhibitor) Inhibitor->P_RET Inhibition

Figure 1: Simplified RET Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols describe the synthesis of a key oxetane-pyrazole intermediate and its subsequent conversion to a representative kinase inhibitor core structure.

Part 1: Synthesis of Tert-butyl 2-(oxetan-3-yl(1H-pyrazol-1-yl))acetate (Intermediate 2)

This protocol is adapted from the aza-Michael addition of pyrazole to the methyl ester analog of the title compound.[4]

Synthesis_Workflow_Part1 Reactant1 This compound (1) Reaction Aza-Michael Addition Reactant1->Reaction Reactant2 Pyrazole Reactant2->Reaction DBU DBU (catalyst) DBU->Reaction THF THF (solvent) THF->Reaction Product Tert-butyl 2-(oxetan-3-yl(1H-pyrazol-1-yl))acetate (2) Reaction->Product

Figure 2: Workflow for the Synthesis of Intermediate 2.

Materials:

  • This compound (1)

  • Pyrazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and pyrazole (1.0 eq) in anhydrous THF, add DBU (1.0 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound 2 .

Quantitative Data:

ReactantProductCatalystSolventTime (h)Yield (%)Reference
Methyl 2-(azetidin-3-ylidene)acetateMethyl 2-(1H-pyrazol-1-yl(azetidin-3-yl))acetateDBUTHF1662[4]

Note: The yield is based on a similar reaction with the azetidine and methyl ester analog as reported in the literature. Yields for the tert-butyl oxetane derivative are expected to be comparable.

Part 2: Synthesis of 2-(oxetan-3-yl(1H-pyrazol-1-yl))-N-(aryl)acetamide (Representative Kinase Inhibitor Core 4)

This protocol outlines the conversion of the tert-butyl ester intermediate into an amide, a common functional group in kinase inhibitors. This involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Synthesis_Workflow_Part2 Start Intermediate 2 (Tert-butyl ester) Step1 Step 2a: Ester Hydrolysis (TFA, DCM) Start->Step1 Intermediate Carboxylic Acid Intermediate (3) Step1->Intermediate Step2 Step 2b: Amide Coupling (HATU, DIPEA, Aryl Amine) Intermediate->Step2 End Final Product (4) (Kinase Inhibitor Core) Step2->End

Figure 3: Workflow for Conversion to the Final Kinase Inhibitor Core.

Materials:

  • Tert-butyl 2-(oxetan-3-yl(1H-pyrazol-1-yl))acetate (2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aryl Amine (e.g., 4-amino-3-methoxypyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

Step 2a: Hydrolysis of the Tert-butyl Ester

  • Dissolve Intermediate 2 (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield the crude carboxylic acid intermediate 3 . This is often used in the next step without further purification.

Step 2b: Amide Coupling

  • Dissolve the crude carboxylic acid 3 (1.0 eq) in anhydrous DMF.

  • Add the desired aryl amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours or until completion.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide product 4 .

Biological Activity Data

The incorporation of the oxetane-pyrazole moiety has led to the development of highly potent kinase inhibitors. The following table summarizes the inhibitory activity of GSK3179106A, a RET kinase inhibitor featuring this core structure.

CompoundTarget KinaseIC₅₀ (nM)Assay TypeReference
GSK3179106AHuman RET0.4Enzymatic[3][5]
GSK3179106ARat RET0.2Enzymatic[3]
GSK3179106ATT cell line (RET C634W)25.5Cell-based[3]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of kinase inhibitors. Its utility as a Michael acceptor allows for the efficient and modular introduction of the beneficial oxetane moiety into complex, biologically active molecules. The synthetic protocols provided herein demonstrate a reliable pathway to key oxetane-containing intermediates and their subsequent elaboration into potent kinase inhibitor scaffolds. The favorable biological activity of compounds containing the resultant structural motif, such as the RET inhibitor GSK3179106A, underscores the importance of this building block in modern drug discovery and development.

References

Application Notes and Protocols: Tert-butyl 2-(oxetan-3-ylidene)acetate as a Gem-Dimethyl Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Oxetane Moiety as a Gem-Dimethyl Bioisostere

In modern medicinal chemistry, the strategic replacement of specific functional groups, known as bioisosterism, is a cornerstone of lead optimization. The gem-dimethyl group, while often employed to block metabolic oxidation and provide steric bulk, can unfavorably increase a compound's lipophilicity, potentially leading to poor solubility, off-target effects, and rapid metabolic clearance.[1][2]

The 3,3-disubstituted oxetane ring has emerged as a valuable isostere for the gem-dimethyl group.[1][3] This four-membered heterocycle occupies a similar molecular volume but introduces polarity due to the oxygen atom.[4] This substitution can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties.[4][5] Key advantages of this isosteric replacement include:

  • Enhanced Aqueous Solubility: The polarity of the oxetane ring can dramatically improve a compound's solubility.[5][6]

  • Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a more polar oxetane moiety typically lowers the compound's LogD/LogP values.[2]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to the C-H bonds of a gem-dimethyl group.[4][5]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the pKa of nearby basic functional groups, which can be advantageous for optimizing target engagement and reducing off-target effects.[3][4]

  • Conformational Constraint: The rigid oxetane ring can lock the conformation of flexible side chains, potentially leading to higher binding affinity for the target protein.[4]

Tert-butyl 2-(oxetan-3-ylidene)acetate is a key building block that facilitates the introduction of the oxetane moiety as a gem-dimethyl isostere. Its exocyclic double bond allows for various chemical transformations, such as Michael additions, to incorporate the oxetane into a target scaffold.

Case Study: BACE1 Inhibitors for Alzheimer's Disease

A compelling example of the successful application of an oxetane as a gem-dimethyl isostere is in the development of inhibitors for Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.

In a reported study, a lead compound containing a gem-dimethyl group (Compound 19 ) was modified by replacing this group with an oxetane ring to yield Compound 20 .[4] This modification was aimed at reducing the pKa of a distal piperidine nitrogen to improve selectivity against acetylcholinesterase (AChE), a critical off-target.[4]

Data Presentation

The following table summarizes the quantitative data comparing the gem-dimethyl compound 19 with its oxetane isostere 20 .[4]

CompoundStructureBACE1 IC50 (nM)Cellular EC50 (nM)AChE IC50 (μM)Selectivity (AChE/BACE1)
19 (gem-dimethyl)(Structure with gem-dimethyl group)2.572.82.42~968-fold
20 (oxetane)(Structure with oxetane group)2.572.8> 10> 4000-fold

Data sourced from a review by G. Wuitschik, et al., citing a study on BACE1 inhibitors.[4]

Key Findings:

  • The isosteric replacement of the gem-dimethyl group with an oxetane ring maintained the high biochemical and cellular potency against BACE1.[4]

  • A significant improvement in selectivity against AChE was achieved with the oxetane-containing compound 20 .[4] This is attributed to the reduction in the basicity of the nearby piperidine nitrogen by the electron-withdrawing oxetane moiety.[3][4]

Experimental Protocols

The following are representative protocols for the synthesis of oxetane-containing compounds using this compound and for the biological assays relevant to the BACE1 case study.

Protocol 1: Synthesis of an Oxetane-Containing Scaffold via Michael Addition

This protocol describes a general procedure for the conjugate addition of a nucleophile to this compound, a key step in incorporating the oxetane moiety.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine or thiol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at room temperature, add the desired nucleophile (1.1 eq).

  • Add DBU (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired oxetane-containing adduct.

Protocol 2: BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the IC50 of an inhibitor against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add a small volume of the diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Add the BACE1 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET pair used).

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Aβ Reduction Assay

This protocol describes a method to measure the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context.

Materials:

  • A cell line that overexpresses human Amyloid Precursor Protein (APP), such as HEK293-APP or SH-SY5Y-APP.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (in DMSO)

  • Cell lysis buffer

  • Aβ ELISA kit (e.g., for Aβ40 or Aβ42)

  • Plate reader for ELISA

Procedure:

  • Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (diluted in cell culture medium) for a specified period (e.g., 24 hours).

  • After the treatment period, collect the cell culture supernatant.

  • Measure the concentration of secreted Aβ (Aβ40 or Aβ42) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Optionally, lyse the cells and measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) to check for cytotoxicity of the compounds.

  • Determine the EC50 value by plotting the percentage of Aβ reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric assay to assess the off-target inhibition of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., Phosphate buffer, pH 8.0)

  • Test compounds (in DMSO)

  • 96-well clear microplate

  • Visible spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Add the diluted test compounds to the wells of the 96-well plate.

  • Add DTNB solution to all wells.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate solution.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Calculate the reaction rates and determine the IC50 values for AChE inhibition as described for the BACE1 assay.

Visualizations

Signaling Pathway: BACE1 in the Amyloidogenic Pathway

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ (soluble fragment) BACE1->sAPPb CTF_beta C99 fragment BACE1->CTF_beta gamma_secretase γ-secretase AICD AICD gamma_secretase->AICD Abeta Amyloid-β (Aβ) (toxic peptide) gamma_secretase->Abeta CTF_beta->gamma_secretase cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation BACE1_inhibitor BACE1 Inhibitor (e.g., Compound 20) BACE1_inhibitor->BACE1

Caption: BACE1 cleavage of APP is the rate-limiting step in the amyloidogenic pathway.

Experimental Workflow: Isosteric Replacement and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Lead Compound with gem-dimethyl group Synthesis Multi-step Synthesis (e.g., Michael Addition) Start->Synthesis Building_Block Tert-butyl 2-(oxetan-3-ylidene)acetate Building_Block->Synthesis Oxetane_Analog Final Oxetane Isostere Synthesis->Oxetane_Analog Biochemical Biochemical Assays (BACE1 IC50) Oxetane_Analog->Biochemical Cellular Cellular Assays (Aβ Reduction EC50) Oxetane_Analog->Cellular Selectivity Selectivity Assays (AChE IC50) Oxetane_Analog->Selectivity ADME ADME & PK (Solubility, Stability) Oxetane_Analog->ADME Comparison Comparative Analysis Biochemical->Comparison Cellular->Comparison Selectivity->Comparison ADME->Comparison Improved_Properties Improved Properties Comparison->Improved_Properties

Caption: Workflow for the synthesis and evaluation of an oxetane isostere.

Logical Relationship: Gem-Dimethyl vs. Oxetane Isostere

Isostere_Comparison cluster_properties Physicochemical & Pharmacokinetic Properties Gem_Dimethyl gem-Dimethyl Group + Lipophilic + Metabolically Labile (C-H) Lipophilicity Lipophilicity (LogD) Gem_Dimethyl->Lipophilicity Increases Metabolic_Stability Metabolic Stability Gem_Dimethyl->Metabolic_Stability Decreases Oxetane Oxetane Ring + Polar (Oxygen) + Metabolically Stable - Lower pKa of adjacent amines Solubility Aqueous Solubility Oxetane->Solubility Increases Oxetane->Lipophilicity Decreases Oxetane->Metabolic_Stability Increases Selectivity Target Selectivity Oxetane->Selectivity Improves

Caption: Comparison of properties between gem-dimethyl and oxetane isosteres.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the Horner-Wadsworth-Emmons Reaction for Oxetan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Horner-Wadsworth-Emmons (HWE) reaction, specifically with oxetan-3-one as a substrate. This resource provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Horner-Wadsworth-Emmons reaction with oxetan-3-one resulting in a low yield or failing completely?

A1: Oxetan-3-one is a strained cyclic ketone and can be sensitive to reaction conditions, particularly strong bases.[1][2] Standard HWE conditions using strong bases like sodium hydride (NaH) can lead to decomposition, polymerization, or competing side reactions such as self-condensation or cross-aldol reactions.[1] Milder reaction conditions are often necessary for base-sensitive substrates.[3]

Q2: What are the most common side reactions to be aware of when performing an HWE reaction on oxetan-3-one?

A2: The primary side reactions include:

  • Base-induced decomposition: The strained oxetane ring can be susceptible to opening or decomposition under strongly basic conditions.[2][4]

  • Self-condensation/Aldol reactions: The enolate of oxetan-3-one can react with another molecule of the ketone, leading to aldol addition or condensation products.[1]

  • Polymerization: The inherent ring strain can make oxetan-3-one prone to polymerization, especially at elevated temperatures or in the presence of strong acids or bases.[2]

Q3: How can I minimize these side reactions and improve the yield of the desired exo-methylene oxetane product?

A3: Employing milder reaction conditions is crucial. The Masamune-Roush conditions, which utilize a weaker base in conjunction with a lithium salt (e.g., LiCl and DBU or triethylamine), are highly recommended for base-sensitive substrates like oxetan-3-one.[3][5][6] These conditions generate the phosphonate carbanion in situ at a lower concentration, which can suppress side reactions.

Q4: What is the expected stereoselectivity of the HWE reaction with oxetan-3-one?

A4: For reactions of stabilized phosphonate ylides with ketones, the stereoselectivity is often less pronounced than with aldehydes.[7] However, for the formation of an exo-methylene group, there is no E/Z isomerism. If a substituted phosphonate is used, the stereoselectivity will depend on the specific reagents and conditions. The Still-Gennari modification can be employed to favor the Z-isomer if applicable.[7][8]

Q5: How can I effectively purify the product, ethyl (oxetan-3-ylidene)acetate?

A5: The primary byproduct of the HWE reaction, the phosphate salt, is typically water-soluble and can be removed with an aqueous workup.[5] Purification of the final product can usually be achieved by column chromatography on silica gel.[7] Given that the product, ethyl (oxetan-3-ylidene)acetate, is a liquid, distillation under reduced pressure could also be a viable purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Decomposition of Oxetan-3-one: The base used is too strong. 2. Low Reactivity of the Ylide: The phosphonate ylide is not sufficiently nucleophilic. 3. Reaction Temperature is Too Low: The reaction may be kinetically slow.1. Switch to milder, Masamune-Roush conditions (e.g., LiCl/DBU in acetonitrile or LiCl/triethylamine in THF).[3][5] 2. Use a more reactive phosphonate reagent, for example, one with less sterically hindering ester groups. 3. Gradually warm the reaction from a low temperature (e.g., 0 °C) to room temperature and monitor by TLC.
Multiple Products Observed (Side Reactions) 1. Self-Condensation of Oxetan-3-one: The basic conditions are promoting aldol-type reactions.[1] 2. Reaction with Impurities: The starting materials or solvent may not be pure or dry.1. Use Masamune-Roush conditions to maintain a low concentration of the active base.[6] Add the base slowly to the mixture of the ketone and phosphonate. 2. Ensure all reagents and solvents are anhydrous and pure.
Formation of a Viscous, Insoluble Material (Polymerization) 1. High Reaction Temperature: Oxetan-3-one can polymerize at elevated temperatures.[2] 2. Presence of Strong Acid or Base: Traces of strong acids or bases can initiate polymerization.1. Maintain a low reaction temperature (0 °C to room temperature). 2. Ensure all glassware is clean and free of acidic or basic residues. Use anhydrous, neutral solvents.
Difficulty in Purifying the Product 1. Emulsion during Aqueous Workup: The phosphate byproduct may not be fully partitioning into the aqueous layer. 2. Co-elution with Starting Material or Byproducts during Chromatography. 1. Add brine during the aqueous extraction to help break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider distillation as an alternative purification method.

Experimental Protocols

Protocol 1: Masamune-Roush Conditions for Base-Sensitive Ketones

This protocol is adapted from procedures for other base-sensitive ketones and is the recommended starting point for oxetan-3-one.[3][6]

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous LiCl and anhydrous acetonitrile.

  • Add triethyl phosphonoacetate and oxetan-3-one to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Standard HWE Conditions (for comparison with less sensitive ketones)

This protocol is provided for context but is not recommended for the initial attempts with oxetan-3-one due to the use of a strong base.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Oxetan-3-one (1.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the HWE reaction with various ketones under different conditions, providing a baseline for what might be expected when optimizing the reaction for oxetan-3-one.

Ketone Phosphonate Reagent Base/Conditions Solvent Yield (%) Reference
CyclohexanoneTriethyl phosphonoacetateNaHTHF85General Literature
4-tert-ButylcyclohexanoneEthyl 2-fluoro-2-diethylphosphonoacetateSn(OTf)₂ / N-ethylpiperidineCH₂Cl₂High E-selectivity[9]
Aryl Alkyl KetonesEthyl diethylphosphonoacetateNaHTolueneModest E-selectivity[9]
Aryl Alkyl KetonesEthyl diethylphosphonoacetateSn(OTf)₂ / N-ethylpiperidineCH₂Cl₂High Z-selectivity[9]
Various Aldehydes (base-sensitive)Triethyl phosphonoacetateLiCl / DBUCH₃CNHigh[6]

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'O-P(O)(OR')-CH2-EWG Carbanion R'O-P(O)(OR')-CH(-)-EWG Phosphonate->Carbanion + Base Base Base Betaine Intermediate Adduct Carbanion->Betaine + Oxetan-3-one Oxetanone Oxetan-3-one Oxaphosphetane [Oxaphosphetane] Betaine->Oxaphosphetane Cyclization Product Ethyl (oxetan-3-ylidene)acetate Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: The four-step mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of HWE Product Check_SM Check Starting Material Purity (Oxetan-3-one, Phosphonate) Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Strong_Base Using Strong Base (e.g., NaH)? Check_Conditions->Strong_Base Switch_Base Switch to Milder Conditions (Masamune-Roush: LiCl/DBU) Strong_Base->Switch_Base Yes Check_Temp Is Reaction Temperature Optimal? Strong_Base->Check_Temp No End Improved Yield Switch_Base->End Adjust_Temp Try Gradual Warming (0°C to RT) Check_Temp->Adjust_Temp No Check_Side_Reactions Analyze Crude Mixture for Side Products (e.g., Aldol, Polymer) Check_Temp->Check_Side_Reactions Yes Adjust_Temp->End Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Side_Reactions->Optimize_Stoichiometry Optimize_Stoichiometry->End

Caption: A workflow for troubleshooting low yields in the HWE reaction with oxetan-3-one.

Decision Tree for Reaction Optimization

Optimization_Decision_Tree Start Goal: Optimize HWE with Oxetan-3-one Initial_Attempt Initial Attempt with Masamune-Roush (LiCl/DBU, MeCN, 0°C to RT) Start->Initial_Attempt Check_Yield Is Yield > 50%? Initial_Attempt->Check_Yield Good_Yield Yield is Acceptable. Consider Scale-up. Check_Yield->Good_Yield Yes Low_Yield Low Yield. Troubleshoot. Check_Yield->Low_Yield No Check_Decomposition Evidence of Decomposition? Low_Yield->Check_Decomposition Lower_Temp Try Lower Temperature (-20°C to 0°C) or Different Base (LiCl/TEA) Check_Decomposition->Lower_Temp Yes No_Decomposition No Decomposition. Consider Reactivity. Check_Decomposition->No_Decomposition No Lower_Temp->Initial_Attempt Change_Solvent Try Different Solvent (e.g., THF) No_Decomposition->Change_Solvent Change_Phosphonate Use More Reactive Phosphonate No_Decomposition->Change_Phosphonate Change_Solvent->Initial_Attempt Change_Phosphonate->Initial_Attempt

Caption: A decision tree for optimizing the Horner-Wadsworth-Emmons reaction conditions.

References

Technical Support Center: Purification of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of Tert-butyl 2-(oxetan-3-ylidene)acetate from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The primary byproducts depend on the chosen synthetic route:

  • Wittig Reaction: The most common and often challenging byproduct to remove is triphenylphosphine oxide (TPPO). Unreacted starting materials such as oxetan-3-one and the phosphonium salt can also be present.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The main byproduct is a water-soluble dialkylphosphate salt, which is generally easier to remove than TPPO.[1][2] Unreacted oxetan-3-one and the phosphonate reagent may also be present.

Q2: What is the initial workup procedure after the reaction?

A2: A general workup procedure involves quenching the reaction mixture, followed by an aqueous extraction to remove water-soluble byproducts. For the HWE reaction, a simple aqueous wash is often sufficient to remove the bulk of the phosphate byproduct.[1][2] For the Wittig reaction, the workup is primarily aimed at separating the product from the less polar TPPO.

Q3: Is this compound stable during purification?

A3: The oxetane ring in the molecule has a significant amount of ring strain, making it susceptible to ring-opening under strongly acidic or with strong nucleophiles.[3][4] While it is generally stable under standard purification conditions like silica gel chromatography, prolonged exposure to acidic conditions should be avoided. The stability of oxetanes can be influenced by their substitution pattern.[3][5]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purification. For visualization of this compound and related byproducts, a combination of UV light (if the compounds are UV active) and a chemical stain is recommended. Permanganate stain is effective for visualizing the alkene functionality. Anisaldehyde or vanillin stains can also be used, although their effectiveness may vary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO) from Wittig Reaction

  • Problem: TPPO is often soluble in common organic solvents and can co-elute with the product during column chromatography.

  • Solutions:

    • Precipitation: TPPO can be precipitated from a solution in a polar solvent like ethanol by the addition of zinc chloride (ZnCl₂).[6] The resulting TPPO-Zn complex is insoluble and can be removed by filtration.

    • Crystallization: If the product is a solid, recrystallization can be an effective method. TPPO is known to crystallize well from a benzene-cyclohexane mixture.

    • Chromatography over a Silica Plug: For relatively non-polar products, a quick filtration over a plug of silica gel using a non-polar eluent (e.g., pentane or hexane/ether mixture) can retain the more polar TPPO.[5]

    • Conversion to a Salt: TPPO can be reacted with oxalyl chloride to form an insoluble chlorophosphonium salt, which can then be filtered off.[5]

Issue 2: Product Streaking or Tailing on TLC Plates

  • Problem: The compound appears as a long streak rather than a distinct spot on the TLC plate, making it difficult to assess purity and separation.

  • Possible Causes & Solutions:

    • Acidic Impurities: If the crude product contains acidic impurities, they can interact with the silica gel. Adding a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent can neutralize the silica gel and improve the spot shape.

    • Compound Instability: The strained oxetane ring may be sensitive to the acidic nature of the silica gel, leading to decomposition on the plate. Using deactivated silica gel or a different stationary phase like alumina could be beneficial.

    • Overloading: Applying too much of the sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

Issue 3: Co-elution of Product and Byproducts During Column Chromatography

  • Problem: The desired product and a byproduct have very similar Rf values, resulting in poor separation.

  • Solutions:

    • Optimize Solvent System: A good starting point for column chromatography is a solvent system that gives the target compound an Rf of around 0.2-0.3 on a TLC plate.[7][8] Fine-tuning the polarity of the eluent by small increments can improve separation.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be employed.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina or reverse-phase silica.

Issue 4: Low Recovery Yield After Purification

  • Problem: A significant amount of the product is lost during the purification process.

  • Possible Causes & Solutions:

    • Product Volatility: Although this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially with prolonged heating. Use moderate temperatures for solvent evaporation.

    • Decomposition on Silica Gel: As mentioned, the compound might be sensitive to the acidic nature of silica gel. Minimizing the contact time with silica by using flash chromatography with a well-optimized solvent system can help.

    • Incomplete Elution: The product may not have been completely eluted from the column. After collecting the main fractions, flush the column with a more polar solvent to check for any remaining product.

    • Recrystallization Losses: During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.

Data Presentation

Table 1: Comparison of Purification Methods for Wittig Reaction Products

Purification MethodKey Byproduct TargetedTypical PurityTypical Recovery YieldAdvantagesDisadvantages
Column Chromatography Triphenylphosphine oxide>95%60-80%High purity achievable, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Precipitation with ZnCl₂ Triphenylphosphine oxide>90%70-90%Simple, fast, and avoids chromatography.[6]May not be suitable for all products, potential for metal contamination.
Recrystallization Triphenylphosphine oxide>98%50-70%Can yield very pure product.Only applicable to solid products, can have lower yields.

Table 2: Suggested Solvent Systems for Column Chromatography of this compound on Silica Gel

Solvent System (v/v)Target Rf ValueNotes
Hexane / Ethyl Acetate (9:1 to 7:3)0.2 - 0.3A good starting point for many esters. Adjust the ratio based on initial TLC results.
Dichloromethane / Hexane (1:1 to 3:1)0.2 - 0.3Can provide different selectivity compared to ethyl acetate systems.
Toluene / Ethyl Acetate (95:5 to 80:20)0.2 - 0.3Useful for compounds that are sensitive to more polar solvents.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature to obtain the purified this compound.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.

  • Precipitation: Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 2 equivalents relative to the triphenylphosphine used in the reaction) to the mixture while stirring.[6]

  • Stirring: Continue stirring at room temperature for a few hours to allow for the complete precipitation of the TPPO-Zn complex.

  • Filtration: Filter the mixture to remove the insoluble TPPO-Zn complex.

  • Workup: Wash the filtrate with water to remove any excess ZnCl₂ and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification_methods Purification Methods Wittig Wittig Reaction Crude_Mixture Crude Reaction Mixture Wittig->Crude_Mixture HWE Horner-Wadsworth-Emmons HWE->Crude_Mixture Workup Aqueous Workup Crude_Mixture->Workup Purification Purification Workup->Purification Pure_Product Pure Tert-butyl 2-(oxetan-3-ylidene)acetate Purification->Pure_Product Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Precipitation Precipitation (for Wittig) Purification->Precipitation

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Impure Product After Initial Workup TLC_Analysis Analyze by TLC Start->TLC_Analysis Separation_Good Good Separation (ΔRf > 0.1) TLC_Analysis->Separation_Good Separation_Poor Poor Separation (Co-elution) TLC_Analysis->Separation_Poor Column_Chrom Proceed with Column Chromatography Separation_Good->Column_Chrom Optimize_Solvent Optimize Solvent System Separation_Poor->Optimize_Solvent Streaking Streaking/Tailing on TLC? Column_Chrom->Streaking Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Optimize_Solvent->Change_Stationary_Phase If still poor Change_Stationary_Phase->Column_Chrom Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Check_Loading Check Sample Concentration Streaking->Check_Loading No Add_Base->Column_Chrom Wittig_Byproduct Wittig Byproduct (TPPO) Still Present? Check_Loading->Wittig_Byproduct Precipitate_TPPO Precipitate TPPO with ZnCl₂ Wittig_Byproduct->Precipitate_TPPO Yes Pure_Product Pure Product Wittig_Byproduct->Pure_Product No Precipitate_TPPO->Column_Chrom

References

Technical Support Center: Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-substituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3-substituted oxetanes challenging?

The synthesis of 3-substituted oxetanes presents several challenges primarily due to the inherent ring strain of the four-membered ether. This strain makes the oxetane ring susceptible to ring-opening reactions, particularly under acidic conditions.[1][2][3] Key difficulties include:

  • Competing Side Reactions: Undesirable side reactions such as polymerization, elimination, and fragmentation can significantly lower the yield of the desired oxetane.[2]

  • Limited Availability of Starting Materials: Access to a diverse range of functionalized precursors for 3-substituted oxetanes can be limited.[3][4]

  • Purification Complexity: The polarity and potential instability of oxetanes can make their isolation and purification challenging.

  • Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of chiral 3-substituted oxetanes can be difficult.[5]

Q2: My reaction is resulting in a low yield of the desired 3-substituted oxetane. What are the common causes?

Low yields are a frequent issue in oxetane synthesis. The primary culprits are often:

  • Ring-opening: The strained oxetane ring can be opened by acidic or nucleophilic species present in the reaction mixture.[6][7] 3,3-disubstituted oxetanes are generally more stable towards ring-opening.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base or catalyst are critical. Harsh conditions can promote decomposition and side reactions.[8]

  • Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

  • Grob Fragmentation: In intramolecular Williamson etherification, the halo-alkoxide intermediate can undergo fragmentation to an aldehyde and an alkene, a common side reaction.[2]

Q3: I am observing significant amounts of byproducts in my reaction. How can I identify and minimize them?

Common byproducts in the synthesis of 3-substituted oxetanes include polymers from ring-opening polymerization, diol starting material, and products from elimination or fragmentation reactions.

  • Characterization: Utilize techniques like NMR spectroscopy and mass spectrometry to identify the structure of the byproducts.

  • Minimization Strategies:

    • Control Acidity: Use non-acidic or mildly basic conditions whenever possible to prevent acid-catalyzed ring-opening.[7]

    • Optimize Base: In Williamson etherification, the choice and amount of base are crucial. A strong, non-nucleophilic base is often preferred.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • High Dilution: For intramolecular cyclizations, high dilution can favor the desired cyclization over intermolecular polymerization.

Q4: What are the best practices for purifying 3-substituted oxetanes?

Purification can be challenging due to the polarity and potential for decomposition on silica gel.

  • Column Chromatography: Use a neutral stationary phase like deactivated silica gel or alumina to minimize decomposition. A gradient elution with a non-polar solvent system is recommended.

  • Distillation: For volatile oxetanes, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Troubleshooting Guides

Guide 1: Intramolecular Williamson Etherification

This is a common method for synthesizing oxetanes from 1,3-diols.

Problem: Low to no yield of the oxetane, starting material (diol) is recovered.

Possible Cause Troubleshooting Step
Incomplete activation of the hydroxyl group.Ensure complete conversion of one of the hydroxyl groups to a good leaving group (e.g., tosylate, mesylate, or halide). Monitor the reaction by TLC or NMR.
Insufficient or inappropriate base.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[9] Use a slight excess of the base.
Steric hindrance around the reaction centers.Consider a less sterically demanding leaving group or a more reactive base.

Problem: Formation of significant elimination or fragmentation byproducts.

Possible Cause Troubleshooting Step
The base is too strong or sterically hindered, favoring elimination.Switch to a less hindered base. For example, if using KOtBu, try NaH.
Grob fragmentation of the halo-alkoxide intermediate.This is substrate-dependent.[2] Lowering the reaction temperature may disfavor fragmentation. Consider alternative synthetic routes if this is a major issue.
High reaction temperature.Perform the reaction at a lower temperature for a longer period.
Guide 2: Paternò-Büchi Reaction ([2+2] Photocycloaddition)

This photochemical reaction between a carbonyl compound and an alkene can be a powerful tool for oxetane synthesis.

Problem: Low conversion or no reaction.

Possible Cause Troubleshooting Step
Inefficient light absorption by the carbonyl compound.Ensure the light source wavelength is appropriate for the excitation of the carbonyl compound.[10][11] Consider using a photosensitizer.
Quenching of the excited state.Degas the solvent to remove oxygen, which can quench the triplet state of the carbonyl.
Competing alkene dimerization.Use an excess of the carbonyl compound or add a co-solvent like p-xylene to suppress dimerization.[12]

Problem: Poor regioselectivity or diastereoselectivity.

| Possible Cause | Troubleshooting Step | | Steric and electronic factors of the substrates. | The regioselectivity is often governed by the stability of the 1,4-diradical intermediate. Modifying the substituents on the alkene or carbonyl can influence the selectivity.[13] | | Reaction conditions. | Solvent polarity can influence selectivity. Screen different solvents to optimize the stereochemical outcome. |

Data Summary

Table 1: Comparison of Common Synthetic Routes to 3-Substituted Oxetanes

Method Typical Yields Advantages Disadvantages Key References
Intramolecular Williamson Etherification 40-87%Readily available starting materials (1,3-diols).Prone to side reactions (elimination, fragmentation). Substrate dependent.[2][9]
Paternò-Büchi Reaction 50-99%Atom economical, direct formation of the oxetane ring.Requires photochemical setup, can have selectivity issues, potential for alkene dimerization.[14][15]
Epoxide Ring Expansion Moderate to GoodUtilizes readily available epoxides.Can require specific ylides or reagents, scope can be limited.[1]
From Oxetan-3-one VariableVersatile starting material for a wide range of 3-substituted oxetanes.Oxetan-3-one itself can be challenging to prepare on a large scale.[9][16]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-3-(hydroxymethyl)oxetane via Williamson Etherification

This protocol is adapted from the synthesis of 3,3-disubstituted oxetanes.[2][9]

  • Monotosylation of the Diol: To a solution of the 2-arylpropane-1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the monotosylated diol.

  • Cyclization: To a solution of the monotosylated diol (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-(hydroxymethyl)oxetane.

Protocol 2: General Procedure for the Paternò-Büchi Reaction

This is a general protocol for the visible-light-mediated Paternò-Büchi reaction.[10][15]

  • Reaction Setup: In a reaction vessel, combine the aryl glyoxylate (1.0 eq), the alkene (2.0-5.0 eq), and the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile, dichloromethane) and degas the solution for 15-30 minutes by bubbling with nitrogen or argon.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 3-substituted oxetane.

Visualized Workflows and Relationships

troubleshooting_workflow cluster_synthesis Synthesis of 3-Substituted Oxetane cluster_troubleshooting Troubleshooting start Start Synthesis reaction Perform Reaction start->reaction workup Work-up & Purification reaction->workup product Desired Product Obtained workup->product Success issue Identify Issue workup->issue Problem Encountered low_yield Low Yield / No Reaction issue->low_yield Yield Issue byproducts Byproducts Formed issue->byproducts Purity Issue optimize Optimize Conditions low_yield->optimize byproducts->optimize optimize->reaction Re-run change_route Consider Alternative Route optimize->change_route If optimization fails change_route->start

Caption: A logical workflow for troubleshooting common issues in the synthesis of 3-substituted oxetanes.

williamson_etherification_issues cluster_problems Common Problems cluster_solutions Potential Solutions start Williamson Etherification for Oxetane Synthesis low_yield Low Yield Incomplete activation Inappropriate base start->low_yield side_reactions Side Reactions Elimination Grob Fragmentation start->side_reactions solution_yield Optimize Activation Change Base (e.g., NaH, KOtBu) Increase Reaction Time low_yield->solution_yield Address solution_side_reactions Lower Temperature Use Less Hindered Base High Dilution side_reactions->solution_side_reactions Mitigate

References

preventing decomposition of oxetane ring during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Oxetane Synthesis Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This resource provides troubleshooting guides and frequently asked questions to help you prevent the decomposition of the oxetane ring during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring during synthetic manipulations?

The stability of the oxetane ring is often misunderstood. While it is a strained four-membered ring, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring but less stable than the five-membered tetrahydrofuran (THF) ring.[1][2] Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.[3][4] A common misconception is that oxetanes are categorically unstable under acidic conditions.[3][4]

Q2: Under what conditions is the oxetane ring most likely to decompose?

The oxetane ring is most susceptible to decomposition under the following conditions:

  • Strongly Acidic Conditions: Protic or Lewis acids can catalyze the ring-opening of oxetanes, especially with nucleophiles present.[3][5][6]

  • High Temperatures: Thermal stress can contribute to decomposition, particularly in the presence of other reactive species.[4]

  • Certain Reductive Conditions: Some powerful reducing agents, like LiAlH₄ at elevated temperatures, can lead to ring cleavage.[1]

Q3: Are all substituted oxetanes equally stable?

No, stability is significantly influenced by the substitution pattern. A general rule is that 3,3-disubstituted oxetanes are the most stable.[3][4] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[3] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable.[3]

Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?

While strong acids are generally problematic, milder acidic conditions can sometimes be tolerated.[1][7] For example, the synthesis of tert-butyl esters from oxetane-containing carboxylic acids has been successful using isobutylene with a catalytic amount of TsOH, leaving the oxetane ring intact.[1] However, even mild acids can cause decomposition if the molecule contains other functionalities that promote ring-opening, such as an internal nucleophile (e.g., a nearby alcohol or amine).[3][4] It is crucial to perform careful optimization and analysis when acidic conditions are unavoidable.

Q5: How does the oxetane ring behave under basic conditions?

The oxetane ring is generally unreactive and stable under basic conditions.[1][5] This stability makes basic conditions ideal for many transformations on oxetane-containing substrates, such as ester hydrolysis or Williamson ether synthesis.[1][7] Performing reactions under basic conditions is a common strategy to prevent unwanted ring-opening.[1]

Q6: I need to perform a reduction. Which reducing agents are safe for the oxetane ring?

The choice of reducing agent and conditions is critical.

  • Lithium aluminum hydride (LiAlH₄): Can cause decomposition, especially at temperatures above 0 °C. However, it can be used successfully at lower temperatures (e.g., –30 to –10 °C) for reducing esters.[1]

  • Sodium borohydride (NaBH₄): Often a safer alternative. For example, it has been used effectively at 0 °C to reduce esters to alcohols without ring-opening.[1]

  • Aluminum hydride (AlH₃): Has been used to reduce amides at very low temperatures (–78 °C to –50 °C) when LiAlH₄ and NaBH₄ were unsuccessful.[1]

  • Catalytic Hydrogenation: Protecting groups like N-Bn and N-Cbz have been successfully removed using Pearlman's catalyst (Pd(OH)₂/C) under hydrogenation, indicating the oxetane ring is stable under these conditions.[1]

Troubleshooting Guide

Problem: My oxetane ring is opening during a reaction.

This is a common issue, often related to reaction conditions. Use the following guide to troubleshoot the problem.

Scenario 1: Decomposition under Acidic Conditions
  • Symptom: You observe byproducts corresponding to 1,3-diols or other ring-opened products after treatment with acid (e.g., during deprotection, esterification, or an acidic workup).

  • Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[6] The presence of internal nucleophiles in the substrate can exacerbate this issue.[3]

  • Solutions:

    • Avoid Strong Acids: Replace strong acids like HCl or H₂SO₄ with milder alternatives if possible.

    • Use Basic Conditions: For reactions like ester hydrolysis or alkylation, switch to basic conditions which are well-tolerated by the oxetane core.[1] For example, hydrolyze an ester with LiOH or NaOH instead of acid.

    • Neutralize After Workup: If an acidic workup is required, minimize contact time and immediately neutralize the solution before concentration.

    • Protecting Groups: If an acid-labile protecting group must be used, consider one that can be cleaved under the mildest possible conditions.

Scenario 2: Decomposition during a Reduction
  • Symptom: Reduction of a functional group (e.g., ester, amide, ketone) leads to low yields of the desired product and evidence of ring cleavage.

  • Cause: The reducing agent or the reaction temperature is too harsh for the oxetane ring.[1]

  • Solutions:

    • Lower the Temperature: This is the most critical parameter. For LiAlH₄ reductions, performing the reaction between –30 and –10 °C can prevent decomposition.[1]

    • Change the Reagent: Switch to a milder or more selective reducing agent. NaBH₄ is often a safer choice than LiAlH₄ for reducing carbonyls.[1] For amide reductions, AlH₃ at very low temperatures may be effective where others fail.[1]

    • Substrate-Specific Reagents: Consider reagents known for their mildness, such as using Dess-Martin periodinane (DMP) for the oxidation of alcohols to aldehydes, which is compatible with the oxetane ring.[1]

Scenario 3: Unexpected Instability of a 3,3-Disubstituted Oxetane
  • Symptom: A 3,3-disubstituted oxetane, which is expected to be stable, is decomposing.

  • Cause: Even highly stable substitution patterns can be compromised by other structural features. The most common cause is the presence of an internal nucleophile (like an alcohol or amine) that can participate in an intramolecular ring-opening, especially under acidic conditions.[3][4]

  • Solutions:

    • Protect Internal Nucleophiles: Before subjecting the molecule to conditions that could promote ring-opening, protect any nearby hydroxyl or amino groups.

    • Re-evaluate Reaction Conditions: Stricter adherence to neutral or basic conditions is required for these specific substrates.

Data Presentation: Reagent and Condition Selection

The following tables summarize conditions that have been found to be compatible or incompatible with the oxetane ring, providing a quick reference for planning your synthesis.

Table 1: Stability During Reduction of Carbonyl Groups

Functional GroupReagentTemperature (°C)OutcomeYieldReference
EsterLiAlH₄> 0Decomposition-[1]
EsterLiAlH₄-30 to -10StableModerate[1]
EsterNaBH₄0StableGood[1]
AmideLiAlH₄ / NaBH₄VariousDecomposition-[1]
AmideAlH₃-78 to -50Stable-[1]

Table 2: Stability Under Various Reaction Conditions

Reaction TypeReagent/ConditionsOutcomeCommentsReference
EsterificationAlcohol, HClDecompositionAcid catalysis promotes ring-opening.[1]
EsterificationAlkyl halide, Hunig's baseStableMild basic conditions are well-tolerated.[1]
Ester HydrolysisAcidic CatalysisDecompositionLeads to unwanted byproducts.[1]
Ester HydrolysisBasic Conditions (e.g., LiOH)StableEfficient and scalable method.[1]
DeoxyfluorinationDAST / morph-DASTStableEffective at -78 to 0 °C for converting alcohols to fluorides.[1]
N-Cbz DeprotectionH₂, Pd(OH)₂/CStableCatalytic hydrogenation is compatible with the oxetane ring.[1]

Experimental Protocols

Protocol 1: Oxetane-Tolerant Ester Reduction using NaBH₄

This protocol describes the reduction of an ester to a primary alcohol while preserving the integrity of a 3,3-disubstituted oxetane ring.

  • Dissolution: Dissolve the oxetane-containing ester (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.[1]

Protocol 2: Oxetane-Tolerant Ester Hydrolysis under Basic Conditions

This protocol details the saponification of an ester to a carboxylic acid without causing oxetane ring-opening.

  • Setup: To a solution of the oxetane-containing ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material has been fully consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification & Extraction: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with cold 1 M HCl. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.[1]

Visualizations

Logical Relationships and Workflows

Stability_Factors cluster_details Stability Outcome Substitution Substitution Pattern Stable High Stability Substitution->Stable 3,3-Disubstituted (Steric Shielding) Unstable Prone to Decomposition Substitution->Unstable C2 Electron-Donating Groups Conditions Reaction Conditions Conditions->Stable Basic / Neutral pH Low Temperature Conditions->Unstable Strong Acid High Temperature Structure Substrate Structure Structure->Unstable Internal Nucleophile (e.g., -OH, -NH2)

Caption: Factors determining oxetane ring stability.

Troubleshooting_Workflow start Decomposition of Oxetane Observed cond_check What are the reaction conditions? start->cond_check acid_path Acidic cond_check->acid_path Acidic reduct_path Reductive cond_check->reduct_path Reductive other_path Other/Thermal cond_check->other_path Other sol_acid1 Switch to Basic or Neutral Conditions acid_path->sol_acid1 sol_acid2 Use Milder Acid / Reduce Reaction Time acid_path->sol_acid2 sol_reduct1 Lower Reaction Temperature reduct_path->sol_reduct1 sol_reduct2 Use Milder Reagent (e.g., NaBH4 for LiAlH4) reduct_path->sol_reduct2 sol_other Protect Nearby Nucleophiles other_path->sol_other sol_late Introduce Oxetane Later in Synthesis other_path->sol_late

Caption: Troubleshooting flowchart for oxetane decomposition.

References

Technical Support Center: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of oxetan-3-one with a phosphonate reagent, typically tert-butyl 2-(diethylphosphoryl)acetate, in the presence of a base. The Wittig reaction, using a phosphorus ylide like tert-butoxycarbonylmethylenetriphenylphosphorane, is an alternative but the HWE reaction is often preferred due to the easier removal of the phosphate byproduct.[1]

Q2: Why is the choice of base critical in this synthesis?

A2: The choice of base is crucial for several reasons. Firstly, it must be strong enough to deprotonate the phosphonate reagent to form the reactive carbanion. Secondly, the oxetane ring is sensitive to harsh conditions, particularly strongly basic and acidic environments, which can lead to ring-opening side reactions.[2][3] Therefore, moderately strong, non-nucleophilic bases are often preferred to minimize byproduct formation.

Q3: What are the primary reagents required for the Horner-Wadsworth-Emmons synthesis?

A3: The key reagents are:

  • Oxetan-3-one: The ketone starting material.

  • Tert-butyl 2-(diethylphosphoryl)acetate: The phosphonate reagent.

  • Base: To generate the phosphonate carbanion (e.g., Sodium Hydride, Potassium Carbonate, Potassium tert-butoxide).

  • Anhydrous Solvent: Typically an aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Q4: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction in this case?

A4: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as tert-butyl 2-(diethylphosphoryl)acetate, generally favors the formation of the (E)-alkene.[1][4] However, the stereoselectivity can be influenced by the reaction conditions, including the choice of base and solvent. For exocyclic double bonds, a mixture of (E) and (Z) isomers might be obtained.

Q5: How can the product be purified?

A5: The primary byproduct of the HWE reaction, diethyl phosphate, is water-soluble and can be largely removed by an aqueous workup.[1] The crude product is typically purified by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phosphonate reagent. 2. Inactive or degraded reagents. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a stronger base or ensure the base is fresh and properly handled (e.g., NaH free of mineral oil). 2. Use freshly distilled/purified oxetan-3-one and ensure the phosphonate reagent is of high purity. 3. For NaH, the initial deprotonation is often done at 0 °C and then the reaction with the ketone is carried out at room temperature. Stronger bases like n-BuLi require lower temperatures (-78 °C). 4. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of a Higher Molecular Weight Impurity Self-condensation of oxetan-3-one (Aldol condensation).[5]1. Add the base to the phosphonate reagent first to ensure complete formation of the phosphonate carbanion before adding oxetan-3-one. 2. Add the oxetan-3-one slowly to the reaction mixture to maintain a low concentration of the ketone. 3. Consider using a milder base such as K₂CO₃ or LiCl/DBU.
Formation of Multiple Products (Isomers) Formation of both (E) and (Z) isomers of the product.1. The HWE reaction with stabilized ylides generally favors the E-isomer. However, separation of E/Z isomers of α,β-unsaturated esters can sometimes be challenging. Optimize chromatographic conditions for better separation. 2. The Still-Gennari modification of the HWE reaction can be employed to favor the Z-isomer if desired.
Product Degradation During Workup or Purification The oxetane ring is susceptible to opening under acidic conditions.[2][3]1. Avoid acidic conditions during the aqueous workup. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution). 2. Use a neutral solvent system for column chromatography.
Difficult Removal of Phosphorus Byproduct In the case of a Wittig reaction, triphenylphosphine oxide can be difficult to remove.1. This is a primary advantage of the HWE reaction, where the phosphate byproduct is water-soluble. If using the Wittig reaction, techniques such as precipitation or specialized chromatography may be needed.

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Tert-butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 2-(diethylphosphoryl)acetate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Main Reaction Pathway

main_reaction reagents Tert-butyl 2-(diethylphosphoryl)acetate + Oxetan-3-one product This compound reagents->product Horner-Wadsworth-Emmons Reaction base Base (e.g., NaH) solvent Solvent (e.g., THF)

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Potential Side Reactions

side_reactions oxetane_one Oxetan-3-one main_product This compound oxetane_one->main_product Desired Reaction aldol_adduct Aldol Adduct oxetane_one->aldol_adduct phosphonate Phosphonate Carbanion ring_opening Ring-Opening Products main_product->ring_opening Degradation aldol_condensation Aldol Condensation Product aldol_adduct->aldol_condensation Dehydration base Base base->oxetane_one Self-Condensation acid Acid (Workup)

Caption: Overview of desired reaction and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Temp, Time) start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) check_reagents->analyze_byproducts check_conditions->analyze_byproducts aldol_suspected High MW Impurity? (Suspect Aldol Condensation) analyze_byproducts->aldol_suspected Yes degradation_suspected Product Loss During Workup? (Suspect Ring Opening) analyze_byproducts->degradation_suspected Yes optimize_addition Optimize Addition Sequence and Base aldol_suspected->optimize_addition optimize_workup Use Neutral/Basic Workup degradation_suspected->optimize_workup end Improved Synthesis optimize_addition->end optimize_workup->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Managing Metabolic Instability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The resources below address common challenges related to the metabolic instability of these molecules during experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your research.

Issue 1: My oxetane-containing compound shows high clearance in human liver microsomes (HLM).

  • Question: What are the primary metabolic pathways for oxetane-containing compounds? Answer: Oxetane-containing compounds are primarily metabolized by two main enzyme families:

    • Cytochrome P450 (CYP) enzymes: These enzymes typically mediate oxidative metabolism. For oxetanes, this can involve oxidation of the oxetane ring or other parts of the molecule.

    • Microsomal epoxide hydrolase (mEH): Uniquely, mEH can hydrolyze the oxetane ring to form a diol metabolite.[1][2][3] This offers a metabolic pathway that is distinct from the more common CYP-mediated routes.[3][4]

  • Question: How does the substitution pattern on the oxetane ring affect its metabolic stability? Answer: The substitution pattern is a critical determinant of metabolic stability.

    • 3,3-disubstituted oxetanes are generally the most metabolically stable. The steric hindrance provided by the substituents at the 3-position can block access of metabolic enzymes to the C-O bonds of the ring.

    • 3-monosubstituted oxetanes are often more stable than their 2-monosubstituted counterparts.[2][5]

    • 2-monosubstituted oxetanes can be susceptible to ring scission, leading to the formation of hydroxy acid and diol metabolites.[2][5]

  • Question: What initial steps can I take to troubleshoot the high clearance? Answer:

    • Confirm Compound Purity and Stability: Ensure the observed clearance is not due to chemical instability in the assay buffer. Run a control incubation without NADPH to assess non-enzymatic degradation.

    • Identify the Metabolites: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites. This will reveal the "soft spots" on your molecule.

    • Determine the Primary Metabolizing Enzymes: Conduct reaction phenotyping studies using specific CYP inhibitors or recombinant CYP isozymes to identify the key CYP enzymes responsible for metabolism. Also, assess the involvement of mEH.

Issue 2: I have identified the metabolic "soft spot" on my oxetane-containing compound. What are my next steps?

  • Question: How can I block a metabolically labile site on my molecule? Answer: A common strategy is to introduce a metabolically stable group at or near the site of metabolism. The oxetane ring itself can be used for this purpose. For instance, an oxetane can be used as a bioisostere for a gem-dimethyl or carbonyl group to block a metabolically weak C-H bond without significantly increasing lipophilicity.[6][7]

  • Question: Can I strategically use the oxetane to direct metabolism? Answer: Yes, the oxetane moiety can be used to direct metabolism towards mEH-catalyzed hydrolysis, thus reducing the reliance on CYP enzymes.[1][2][4] This can be advantageous in mitigating the risk of drug-drug interactions associated with CYP inhibition.[4] The rate of mEH hydrolysis can be influenced by the structural features near the oxetane ring.[4]

  • Question: What structural modifications can I make to the oxetane ring itself to improve stability? Answer: As mentioned, increasing the substitution on the oxetane ring, particularly at the 3-position, can enhance metabolic stability. Consider synthesizing analogs with 3,3-disubstitution to sterically shield the ring from enzymatic attack.

Frequently Asked Questions (FAQs)

Q1: Are all oxetane-containing compounds metabolically unstable?

A1: No, this is a common misconception. The metabolic stability of oxetane-containing compounds is highly dependent on their substitution pattern and the overall molecular context.[6] While the strained four-membered ring can be a site of metabolism, strategic placement and substitution can lead to compounds with excellent metabolic stability.[6][7] In many cases, the incorporation of an oxetane motif has been shown to improve the metabolic stability of a lead compound.[8][9][10]

Q2: What are the main advantages of incorporating an oxetane into a drug candidate?

A2: Oxetanes offer several potential advantages in drug design:

  • Improved Physicochemical Properties: They can enhance aqueous solubility and reduce lipophilicity.[6][10][11]

  • Increased Metabolic Stability: They can be used to block metabolically labile sites.[6][7]

  • Modulation of Basicity: An oxetane ring can lower the pKa of nearby basic functional groups.[6]

  • Three-Dimensionality: They introduce sp3 character, which can improve binding to target proteins.[6]

  • Bioisosterism: They can act as bioisosteres for gem-dimethyl and carbonyl groups.[6][12]

Q3: What are the primary metabolites of oxetane ring cleavage?

A3: The most common metabolites resulting from the cleavage of the oxetane ring are 1,3-diols, formed via hydrolysis catalyzed by mEH.[1][2][3] Oxidative metabolism mediated by CYPs can also lead to ring-opened products such as hydroxy acids.[2][5]

Q4: How can I experimentally determine the metabolic stability of my oxetane-containing compound?

A4: The most common in vitro method is the liver microsomal stability assay . This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][6]

Q5: What analytical techniques are used to identify oxetane metabolites?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying and characterizing drug metabolites.[1][12] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of metabolites.

Data Presentation

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogs

Parent CompoundOxetane-Containing AnalogChange in Metabolic StabilityReference
Cyclohexyl-substituted arylsulfonamide3-substituted oxetane analogImproved microsomal stability[5][13]
Isopropyl-substituted ALK inhibitorN-oxetan-3-ylpiperidin-4-yl analogSignificant improvement in in vitro clearance[2]
Compound with a gem-dimethyl groupOxetane-containing bioisostereReduced rate of metabolic degradation in most cases[10]
Pyrazolopyrimidinone ALDH1A1 inhibitor (CM39)Oxetane-containing analog (compound 6)Significantly improved metabolic stability[8]
MMP-13 inhibitor (RF036)Oxetanyl derivatives (compounds 36 and 37)Significantly improved metabolic stability[9]

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of an oxetane-containing compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare a microsomal suspension in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • For a negative control, add buffer instead of the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately stop the reaction by adding the aliquot to a well containing ice-cold quenching solution.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

2. Metabolite Identification Using LC-MS/MS

Objective: To identify the metabolites of an oxetane-containing compound formed during incubation with liver microsomes.

Materials:

  • Samples from a metabolic stability assay (as described above)

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Metabolite identification software

Procedure:

  • Sample Preparation:

    • Use the supernatant from the quenched and centrifuged microsomal incubation samples.

  • LC Separation:

    • Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its metabolites.

  • MS/MS Analysis:

    • Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to fragment the detected ions).

    • In data-dependent acquisition, the instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms of the t=0 and t=x samples to find new peaks corresponding to metabolites.

    • The software will also help in determining the mass of the metabolites and proposing potential biotransformations (e.g., oxidation, hydrolysis, conjugation).

    • Examine the MS/MS fragmentation patterns of the parent compound and the proposed metabolites to confirm the site of metabolism. For example, a +16 Da mass shift indicates an oxidation, while a +18 Da shift can suggest hydrolysis of the oxetane ring.

Visualizations

Metabolic_Pathways_of_Oxetanes cluster_compound Oxetane-Containing Compound cluster_cyp CYP450-Mediated Metabolism cluster_meh mEH-Mediated Metabolism Compound Parent Compound (with Oxetane) Oxidized_Metabolite Oxidized Metabolite (e.g., hydroxylation) Compound->Oxidized_Metabolite Oxidation Ring_Opened_Acid Ring-Opened Metabolite (Hydroxy Acid) Compound->Ring_Opened_Acid Oxidative Ring Scission (e.g., 2-substituted) Diol_Metabolite Diol Metabolite (Ring Hydrolysis) Compound->Diol_Metabolite Hydrolysis

Caption: Metabolic pathways of oxetane-containing compounds.

Troubleshooting_Workflow Start High Clearance Observed in Microsomal Assay Check_Stability Control Incubation (without NADPH) Start->Check_Stability Is_Stable Chemically Stable? Check_Stability->Is_Stable Metabolite_ID Identify Metabolites (LC-MS/MS) Is_Stable->Metabolite_ID Yes Unstable Chemical Instability Is_Stable->Unstable No Reaction_Phenotyping Reaction Phenotyping (CYP inhibitors, mEH) Metabolite_ID->Reaction_Phenotyping Identify_Soft_Spot Identify Metabolic 'Soft Spot' Reaction_Phenotyping->Identify_Soft_Spot Structural_Modification Propose Structural Modifications Identify_Soft_Spot->Structural_Modification Block_Metabolism Block Metabolism (e.g., bioisostere) Structural_Modification->Block_Metabolism Redirect_Metabolism Redirect Metabolism (e.g., to mEH) Structural_Modification->Redirect_Metabolism Modify_Oxetane Modify Oxetane Substitution (e.g., 3,3-disubstitution) Structural_Modification->Modify_Oxetane

Caption: Troubleshooting workflow for high clearance.

References

Technical Support Center: Purification of Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Tert-butyl 2-(oxetan-3-ylidene)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography purification of this compound?

A1: For the purification of this compound, a standard stationary phase is silica gel (60 Å, 230-400 mesh). The recommended mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A typical starting gradient is a low percentage of ethyl acetate in hexanes, for example, 5-10% ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Q2: How can I determine the appropriate solvent system using TLC?

A2: To determine the ideal solvent system, spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexanes to ethyl acetate. The target Rf (retention factor) for this compound should be between 0.2 and 0.4 to ensure good separation on the column. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Q3: Is this compound stable on silica gel?

A3: this compound contains a strained oxetane ring and an α,β-unsaturated ester, which can be sensitive to acidic conditions.[1] Silica gel is slightly acidic and may cause degradation or ring-opening of the oxetane, especially with prolonged exposure. To minimize this risk, it is advisable to use a less acidic stationary phase like deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or to perform the chromatography as quickly as possible.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as oxetan-3-one and the phosphonate reagent (e.g., tert-butyl 2-(diethylphosphoryl)acetate) from the Horner-Wadsworth-Emmons reaction, as well as byproducts from the reaction.[1] The polarity of these impurities will vary, and they may co-elute with the product if the solvent system is not optimized.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution with the optimal solvent ratio may improve separation.
The column is overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is Eluting with the Solvent Front The mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent in the mobile phase.
Streaking or Tailing of the Product Band on the Column The compound may be interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to deactivate acidic sites on the silica gel.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Product Degradation (Observed by TLC or NMR of fractions) The compound is sensitive to the acidic nature of the silica gel.Use deactivated silica gel or an alternative stationary phase like alumina. Perform the chromatography quickly to minimize contact time.
The compound is unstable over time.Analyze the fractions immediately after collection and combine the pure fractions for solvent evaporation under reduced pressure at a low temperature.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack uniformly, draining the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the solvent level is again just above the silica bed.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • The elution can be performed isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase).

4. Fraction Analysis:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator at a low temperature to obtain the purified this compound as a colorless oil.[2]

Visual Workflow and Troubleshooting

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for the column chromatography purification.

Troubleshooting_Logic Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution FastElution Product in Solvent Front Start->FastElution Degradation Product Degradation Start->Degradation Solvent Optimize Eluent (TLC) PoorSep->Solvent Gradient Use Shallow Gradient PoorSep->Gradient Load Check Column Loading PoorSep->Load PolarityUp Increase Eluent Polarity NoElution->PolarityUp PolarityDown Decrease Eluent Polarity FastElution->PolarityDown Deactivate Deactivate Silica (e.g., with Et3N) Degradation->Deactivate Speed Run Column Faster Degradation->Speed

References

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate: Horner-Wadsworth-Emmons vs. Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry due to the presence of the strained oxetane ring, can be synthesized via two common olefination methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

The synthesis of α,β-unsaturated esters from ketones is a fundamental transformation in organic chemistry. Both the HWE and Wittig reactions provide reliable pathways to achieve this, starting from the common precursor, oxetan-3-one. The choice between these two powerful reactions often depends on factors such as desired stereoselectivity, ease of purification, and the reactivity of the starting materials.

At a Glance: HWE vs. Wittig for this compound Synthesis

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Phosphonate ester (e.g., tert-butyl 2-(diethylphosphoryl)acetate)Phosphonium ylide (e.g., (tert-butoxycarbonylmethylene)triphenylphosphorane)
Byproduct Water-soluble phosphate esterTriphenylphosphine oxide
Purification Generally straightforward (aqueous extraction)Can be challenging due to the solid, often sparingly soluble byproduct
Reagent Nucleophilicity More nucleophilic phosphonate carbanionLess nucleophilic phosphonium ylide
Reaction with Ketones Generally effective, even with hindered ketonesCan be less effective with sterically hindered ketones
Stereoselectivity Typically high (E)-selectivityDependent on ylide stability; stabilized ylides favor (E)-alkenes

Reaction Pathways

The logical flow for comparing the two synthetic methods is outlined below. This illustrates the key decision points and outcomes for each reaction pathway.

G cluster_0 Synthesis of this compound cluster_1 Horner-Wadsworth-Emmons (HWE) cluster_2 Wittig Reaction cluster_3 Comparison start Starting Material: Oxetan-3-one HWE_reagent Reagent: tert-butyl 2-(diethylphosphoryl)acetate start->HWE_reagent Reacts with Wittig_reagent Reagent: (tert-butoxycarbonylmethylene)- triphenylphosphorane start->Wittig_reagent Reacts with HWE_base Base (e.g., NaH, K2CO3) HWE_reagent->HWE_base Deprotonated by HWE_product Product: (E)-tert-butyl 2-(oxetan-3-ylidene)acetate HWE_base->HWE_product Reacts with oxetan-3-one to give HWE_byproduct Byproduct: Water-soluble phosphate ester HWE_product->HWE_byproduct with formation of Comparison Key Differences: - Byproduct Removal - Reagent Reactivity - Stereocontrol HWE_byproduct->Comparison Wittig_product Product: (E/Z)-tert-butyl 2-(oxetan-3-ylidene)acetate Wittig_reagent->Wittig_product to give Wittig_byproduct Byproduct: Triphenylphosphine oxide Wittig_product->Wittig_byproduct with formation of Wittig_byproduct->Comparison

Caption: Comparative workflow of HWE and Wittig reactions for synthesizing this compound.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Protocol (Hypothetical)

Materials:

  • Oxetan-3-one

  • tert-butyl 2-(diethylphosphoryl)acetate

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of tert-butyl 2-(diethylphosphoryl)acetate (1.1 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • A solution of oxetan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Wittig Reaction Protocol (Hypothetical)

Materials:

  • (tert-butoxycarbonylmethylene)triphenylphosphorane

  • Oxetan-3-one

  • Anhydrous toluene or THF

  • Hexanes

Procedure:

  • To a solution of oxetan-3-one (1.0 eq.) in anhydrous toluene under an inert atmosphere, (tert-butoxycarbonylmethylene)triphenylphosphorane (1.1 eq.) is added in one portion.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with a mixture of hexanes and a minimal amount of ethyl acetate to precipitate the triphenylphosphine oxide byproduct.

  • The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Performance Comparison and Discussion

Horner-Wadsworth-Emmons Reaction

The HWE reaction is often favored for the synthesis of α,β-unsaturated esters due to several key advantages. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, which can lead to higher reactivity, especially with less reactive ketones.[1] A significant practical advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt is water-soluble and can be easily removed during an aqueous workup, simplifying the purification of the desired product.[2] Furthermore, the HWE reaction with stabilized phosphonates, such as tert-butyl 2-(diethylphosphoryl)acetate, typically exhibits high stereoselectivity, yielding predominantly the thermodynamically more stable (E)-isomer.[3]

Wittig Reaction

The Wittig reaction is a classic and widely used method for olefination.[4] For the synthesis of this compound, a stabilized ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, is employed. Stabilized ylides are generally less reactive than their unstabilized counterparts and also tend to produce the (E)-alkene as the major product.[4] A major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. This compound is often difficult to remove from the reaction mixture as it can be soluble in organic solvents and may co-elute with the product during chromatography. This can complicate the purification process and potentially lower the isolated yield.

Conclusion and Recommendations

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction is generally the recommended method. The primary advantages are the ease of purification due to the water-soluble phosphate byproduct and the high (E)-stereoselectivity. The higher reactivity of the phosphonate carbanion may also be beneficial in the reaction with the relatively small, and potentially sensitive, oxetan-3-one.

While the Wittig reaction is a viable alternative, the challenge of removing the triphenylphosphine oxide byproduct makes it a less attractive option for routine or large-scale synthesis. However, if the specific Wittig reagent is readily available and the scale of the reaction is small, it can still be a useful method.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including available reagents, desired purity, and the scale of the synthesis. For efficiency and ease of product isolation, the HWE reaction presents a more robust and scalable solution for the preparation of this important oxetane-containing building block.

References

A Comparative Guide to the Reactivity of Tert-butyl 2-(oxetan-3-ylidene)acetate and Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Thesis: Steric Hindrance Governs Reactivity Differences

The primary structural difference between tert-butyl 2-(oxetan-3-ylidene)acetate and its methyl analogue lies in the ester group. The bulky tert-butyl group exerts significant steric hindrance compared to the smaller methyl group.[1] This steric bulk is the principal factor influencing the reactivity of the molecule, particularly at the electrophilic β-carbon of the α,β-unsaturated system.

In reactions such as the aza-Michael (conjugate) addition, where a nucleophile attacks this β-carbon, the tert-butyl group is expected to slow the reaction rate compared to the methyl ester.[2] Competition experiments on analogous α,β-unsaturated systems have established a clear reactivity trend where steric bulk on the ester group decreases the rate of Michael additions, with the relative rates following the order: Ethyl > iso-Propyl > tert-Butyl.[2]

Data Summary: Synthesis and Aza-Michael Addition

The following tables summarize key quantitative data for the synthesis and a representative conjugate addition reaction. Data for the tert-butyl ester in the aza-Michael addition is inferred based on established chemical principles due to a lack of specific experimental reports.

Table 1: Synthesis via Horner-Wadsworth-Emmons Reaction

CompoundReactantsBase/ConditionsYieldReference
Methyl 2-(oxetan-3-ylidene)acetateOxetan-3-one, Methyl 2-(dimethoxyphosphoryl)acetateDBU73%[3]
This compoundOxetan-3-one, Tert-butyl 2-(diethylphosphoryl)acetateVarious (e.g., NaH, K₂CO₃)Not Reported[4][5]

Table 2: Aza-Michael Addition with N-Heterocycles

SubstrateNucleophileBase/SolventTimeYieldReference/Note
Methyl 2-(oxetan-3-ylidene)acetate4-(Boc-amino)piperidineDBU / Acetonitrile16 h58%[3]
Methyl 2-(oxetan-3-ylidene)acetate4-(Boc-aminomethyl)piperidineDBU / Acetonitrile16 h55%[3]
This compoundVarious N-HeterocyclesDBU / Acetonitrile> 16 h (est.)Lower (est.)*Inferred

*Yields for the tert-butyl ester are expected to be lower, and reaction times longer, under identical conditions due to increased steric hindrance.[2]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This protocol is adapted from documented procedures for the synthesis of the methyl ester.[3]

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of oxetan-3-one in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate.

  • Cool the mixture in an ice bath.

  • Slowly add DBU to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 2-(oxetan-3-ylidene)acetate.

Aza-Michael Addition to Methyl 2-(oxetan-3-ylidene)acetate

The following is a general procedure for the conjugate addition of N-heterocycles.[3][6]

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • N-heterocycle (e.g., 4-(Boc-amino)piperidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate and the N-heterocycle in anhydrous acetonitrile.

  • Add DBU to the solution at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Monitor the reaction's progress via TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired 3-substituted 3-(acetoxymethyl)oxetane product.

Visualizing Reaction Mechanisms and Workflows

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents Oxetan-3-one + Phosphonoacetate base Add Base (DBU) in Acetonitrile reagents->base reaction Reaction at RT (16-24h) base->reaction workup Aqueous Workup (NH4Cl Quench) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product 2-(Oxetan-3-ylidene) acetate purification->product

Caption: Workflow for the synthesis of 2-(oxetan-3-ylidene)acetates.

Aza-Michael Addition Mechanism

Aza_Michael_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps substrate Oxetane-ylidene-acetate attack Nucleophilic Attack on β-Carbon substrate->attack nucleophile N-Heterocycle nucleophile->attack enolate Enolate Intermediate attack->enolate Forms protonation Protonation enolate->protonation Tautomerizes product Adduct Product protonation->product

Caption: Mechanism of the aza-Michael conjugate addition.

Conclusion

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately resulting in the failure of promising drug candidates. The incorporation of an oxetane ring system into molecular scaffolds has emerged as a powerful strategy to mitigate these challenges. This guide provides an objective comparison of the metabolic stability of oxetane analogs against other common structural motifs, supported by experimental data and detailed methodologies.

The strategic introduction of oxetane moieties into drug candidates can profoundly influence their pharmacokinetic profiles. These four-membered cyclic ethers are not merely isosteric replacements for gem-dimethyl or carbonyl groups; they can actively alter metabolic pathways, often shifting metabolism away from the heavily trafficked cytochrome P450 (CYP450) system.[1] This shift can reduce the likelihood of drug-drug interactions, a significant concern for patients on multiple medications.[1]

Comparative Metabolic Stability Data

The following tables summarize quantitative data from various studies, highlighting the enhanced metabolic stability of oxetane-containing compounds compared to their analogs. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes (HLM), which are critical indicators of metabolic rate. Lower CLint values and longer t1/2 values are indicative of greater metabolic stability.

Table 1: Comparison of Oxetane Analogs with Carbonyl and gem-Dimethyl Isosteres

Compound/AnalogIsosteric GroupIntrinsic Clearance (CLint) in HLM (μL/min/mg protein)Half-life (t1/2) in HLM (min)
Compound A (Oxetane)3,3-disubstituted oxetane25.9> 60
Compound B (gem-Dimethyl)gem-dimethyl> 293< 5
Compound C (Carbonyl)Carbonyl15015

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.

Table 2: Metabolic Stability of Oxetane-Containing Kinase Inhibitors

InhibitorKey Structural MoietyCLint in HLM (μL/min/mg protein)
Lead CompoundCyclohexylHigh (Specific value not provided)
Oxetane Analog Oxetane Significantly Lower
THF AnalogTetrahydrofuranModerate

This table illustrates a common drug discovery scenario where replacing a metabolically labile group with an oxetane leads to a substantial improvement in stability.[2]

Table 3: Impact of Oxetane Substitution on a Series of N-substituted Arylsulfonamides

CompoundRing SystemCLint,app (mL·min–1·kg–1)
Analog 1Cyclohexyl> 293
Analog 2Tetrahydrofuranyl150
Analog 3 Oxetanyl 25.9

Progression from carbocyclic rings to oxygenated heterocycles, culminating in the oxetane ring, demonstrates a clear trend of increasing metabolic stability.[2]

The Role of Microsomal Epoxide Hydrolase (mEH) in Oxetane Metabolism

A key factor contributing to the unique metabolic profile of some oxetanes is their susceptibility to hydrolysis by microsomal epoxide hydrolase (mEH).[2] This represents a non-oxidative metabolic pathway, offering an alternative to the often-problematic CYP450 enzymes.[1] The efficiency of this hydrolysis can be modulated by the structural elements in the vicinity of the oxetane ring.[2]

mEH_Pathway cluster_0 Metabolic Fate of an Oxetane-Containing Drug Drug Oxetane-Containing Drug Candidate mEH Microsomal Epoxide Hydrolase (mEH) Drug->mEH Hydrolysis Diol Hydrolyzed Diol Metabolite mEH->Diol Excretion Renal/Biliary Excretion Diol->Excretion

Metabolism of Oxetanes via the mEH Pathway.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and for analytical sample preparation

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Experimental Workflow:

HLM_Workflow cluster_workflow Human Liver Microsome (HLM) Stability Assay Workflow A 1. Prepare Reagents - Test Compound Dilution - Microsome Suspension - NADPH Solution B 2. Pre-incubation - Add Microsomes and Test  Compound to Plate - Equilibrate at 37°C A->B C 3. Initiate Reaction - Add NADPH Solution to  Start Metabolism B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15,  30, 60 min C->D E 5. Quench Reaction - Add Cold Acetonitrile with  Internal Standard D->E F 6. Protein Precipitation - Centrifuge to Pellet Proteins E->F G 7. Sample Analysis - Analyze Supernatant by  LC-MS/MS F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t1/2 and CLint G->H

Workflow for the HLM Metabolic Stability Assay.

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare the working solution of the test compound and positive controls by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the phosphate buffer.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. The time of addition is considered T=0.

    • For the negative control, add buffer instead of the NADPH solution.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein concentration).

Conclusion

The incorporation of oxetane rings into drug candidates is a well-validated strategy for enhancing metabolic stability.[2][3][4] As the provided data illustrates, oxetane analogs frequently exhibit significantly lower intrinsic clearance and longer half-lives in human liver microsomes compared to their non-oxetane counterparts. This improvement is often attributed to the unique electronic properties of the oxetane ring and its ability to engage alternative metabolic pathways, such as hydrolysis by mEH, thereby reducing the metabolic burden on the CYP450 system.[1][2] By employing rigorous in vitro assays, such as the HLM stability assay detailed here, drug discovery teams can effectively assess and optimize the metabolic profiles of their compounds, increasing the probability of developing safe and efficacious medicines.

References

The Impact of Oxetane on Aqueous Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems into molecular scaffolds has become a prominent strategy in modern medicinal chemistry for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to enhance aqueous solubility. This guide provides a comparative analysis of the solubility of oxetane-containing compounds against relevant alternatives, supported by available data and standardized experimental protocols.

Comparative Aqueous Solubility

The influence of a heterocyclic ring on a molecule's solubility is intrinsically linked to its polarity, hydrogen bonding capacity, and overall molecular properties. Here, we compare oxetane with two other common cyclic ethers, tetrahydrofuran (THF) and azetidine.

CompoundStructureAqueous Solubility (at 20-25°C)Key Physicochemical Properties
Oxetane OxetaneMisciblePolar & 3D: The oxetane motif is a small, polar, and three-dimensional ring system.[1] Its strained C-O-C bond angle exposes the oxygen lone pair, making it a good hydrogen bond acceptor.[2]
Tetrahydrofuran (THF) THFMiscibleLess Polar than Oxetane: While polar, THF is generally considered less polar than oxetane due to its larger, less strained ring.
Azetidine AzetidineMiscibleHydrogen Bond Donor/Acceptor: The secondary amine in azetidine allows it to act as both a hydrogen bond donor and acceptor, contributing to its high water solubility.
2-Methyloxetane 2-Methyloxetane≥ 10 g/100 g water (≥ 100 g/L)[3]Substituted Oxetane: This derivative demonstrates that substitution on the oxetane ring can still result in substantial water solubility.[3]

Key Findings from Drug Discovery Case Studies:

The true utility of the oxetane ring in enhancing solubility becomes evident in the context of larger, more complex drug-like molecules. Numerous studies have demonstrated that replacing other functional groups with an oxetane moiety can lead to a dramatic increase in aqueous solubility.

  • Replacement of gem-dimethyl or carbonyl groups: Substituting a lipophilic gem-dimethyl group or a carbonyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[4][5]

  • Improved drug-like properties: In medicinal chemistry, the introduction of an oxetane is a recognized strategy to improve a compound's overall "drug-like" properties, including solubility, metabolic stability, and lipophilicity.[1][2]

  • Case Example: In the development of spleen tyrosine kinase (SYK) inhibitors, the introduction of an oxetane on a piperazine ring led to a compound with high solubility at pH 2.

  • Another Example: During the optimization of a lead compound, a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a THF ring, resulting in drastically improved metabolic and solubility properties.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following protocol is a summary of the widely accepted OECD Guideline 105 for the testing of chemicals, specifically the shake-flask method. This method is suitable for substances with a solubility of 10 mg/L or higher.[6]

1. Principle: An excess amount of the solid test substance is agitated in a flask with a known volume of water at a controlled temperature until the solution reaches saturation. The concentration of the dissolved substance is then determined by a suitable analytical method.

2. Materials:

  • Test substance (pure)

  • Deionized or distilled water

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge (if needed for phase separation)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy)

3. Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and determine the appropriate sample amount and equilibration time for the definitive test.

4. Procedure:

  • Add an excess amount of the test substance to a flask. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Add a known volume of water to the flask.

  • Place the stoppered flask in a constant temperature bath or shaker, typically at 20 ± 0.5 °C.

  • Agitate the flask for a sufficient period to reach equilibrium. This may take 24 to 48 hours, and the preliminary test can help determine the necessary time.

  • After equilibration, allow the undissolved material to settle.

  • Separate the solid and aqueous phases. This can be achieved by centrifugation at the test temperature or by filtration. Care must be taken to avoid temperature changes during this step.

  • Carefully withdraw an aliquot of the clear, saturated aqueous solution.

  • Determine the concentration of the test substance in the aliquot using a validated analytical method.

  • The experiment should be performed in triplicate.

5. Data and Reporting: The solubility is reported as the average concentration from the replicate measurements, typically in units of g/L or mol/L, along with the test temperature.

Structure-Solubility Relationship

The enhanced solubility imparted by the oxetane ring can be attributed to its unique structural and electronic properties. The following diagram illustrates the key factors influencing the solubility of these heterocyclic compounds.

G Factors Influencing Aqueous Solubility of Cyclic Ethers and Amines oxetane Oxetane oxetane_props High Polarity Good H-bond Acceptor 3D Shape oxetane->oxetane_props possesses solubility Aqueous Solubility oxetane_props->solubility increases thf THF thf_props Moderate Polarity Good H-bond Acceptor Flexible Ring thf->thf_props possesses thf_props->solubility increases azetidine Azetidine azetidine_props High Polarity H-bond Donor & Acceptor azetidine->azetidine_props possesses azetidine_props->solubility strongly increases

Structure-Property Relationship for Solubility

References

Kinetic vs. Thermodynamic Control in Michael Additions to Ylidene Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern stereoselectivity in carbon-carbon bond formation is paramount. The Michael addition, a cornerstone of organic synthesis, offers a powerful tool for creating complex molecules. When applied to chiral ylidene acetates, the reaction can yield different diastereomeric products depending on the conditions employed. This guide provides an objective comparison of kinetic and thermodynamic control in Michael additions to ylidene acetates, supported by experimental data, to aid in the rational design of synthetic strategies.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a widely utilized method for C-C bond formation.[1][2] In the case of ylidene acetates, particularly those bearing a chiral auxiliary, the formation of new stereocenters introduces the challenge of controlling diastereoselectivity. The product distribution is often dictated by whether the reaction is under kinetic or thermodynamic control.

Under kinetic control , the product ratio is determined by the relative rates of formation of the diastereomeric products. These conditions typically involve low temperatures and short reaction times, favoring the product that is formed fastest due to a lower activation energy barrier.[3] Conversely, under thermodynamic control , the product distribution is governed by the relative stabilities of the products. These conditions, which usually involve higher temperatures, longer reaction times, or the use of a catalyst that can facilitate a reversible reaction, allow the initial products to equilibrate to the most stable diastereomer.[3][4]

Comparative Data: Diastereoselective Michael Addition of Grignard Reagents to a Chiral Ylidene Malonate

A study by Zhou et al. provides valuable insight into the diastereoselective Michael addition of Grignard reagents to an α,β-unsaturated diethyl malonate derived from a chiral oxazolidinone auxiliary. This system serves as an excellent model for understanding stereocontrol in additions to ylidene acetates. The reactions were conducted at -40°C, conditions that strongly favor kinetic control.

EntryGrignard Reagent (RMgBr)Yield (%)Diastereomeric Ratio (d.r.)
1Phenyl (PhMgBr)8197:3
24-Methylphenyl7497:3
34-Methoxyphenyl8897:3
42-Methylphenyl8898:2
52-Methoxyphenyl8597:3
62,4,6-Trimethylphenyl65>99:1
71-Naphthyl9899:1
82-Naphthyl9696:4
9Methyl (MeMgBr)7196:4
10Ethyl (EtMgBr)7597:3
11Isopropyl (i-PrMgBr)51>99:1
12Benzyl (BnMgBr)8297:3

Data summarized from Zhou, W., et al. (2017). Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents.[5]

The data clearly indicates that under these kinetically controlled conditions, the addition of various Grignard reagents proceeds with high diastereoselectivity, consistently favoring one diastereomer. The steric and electronic properties of the Grignard reagent have a minor influence on the diastereomeric ratio, which remains excellent across a range of substituents.

Experimental Protocols

General Procedure for Diastereoselective Michael Addition under Kinetic Control

The following is a representative experimental protocol adapted from the work of Zhou et al. for the diastereoselective Michael addition of a Grignard reagent to a chiral ylidene malonate.[5]

Materials:

  • Chiral ylidene malonate (1 equivalent)

  • Grignard reagent (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous nitrogen or argon atmosphere

Procedure:

  • A solution of the chiral ylidene malonate in anhydrous THF is cooled to -40°C under an inert atmosphere.

  • The Grignard reagent solution in THF is added dropwise to the cooled solution of the ylidene malonate over a period of 30 minutes.

  • The reaction mixture is stirred at -40°C for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy.

Visualizing the Pathways

To better understand the concepts of kinetic and thermodynamic control, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Michael_Addition_Pathway General Reaction Coordinate Diagram for Diastereoselective Michael Addition cluster_energy Gibbs Free Energy Reactants Reactants (Ylidene Acetate + Nucleophile) TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic ΔG‡ (kinetic) (Lower) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo ΔG‡ (thermodynamic) (Higher) P_Kinetic Kinetic Product (Less Stable Diastereomer) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable Diastereomer) P_Kinetic->P_Thermo TS_Thermo->P_Thermo Experimental_Workflow Experimental Workflow for Determining Reaction Control start Start: Michael Addition of Nucleophile to Ylidene Acetate kinetic_conditions Kinetic Control Conditions - Low Temperature (e.g., -78°C to -40°C) - Short Reaction Time start->kinetic_conditions thermo_conditions Thermodynamic Control Conditions - Higher Temperature (e.g., RT to reflux) - Longer Reaction Time - +/- Lewis Acid Catalyst start->thermo_conditions analyze_kinetic Analyze Product Ratio (e.g., NMR, HPLC) kinetic_conditions->analyze_kinetic analyze_thermo Analyze Product Ratio (e.g., NMR, HPLC) thermo_conditions->analyze_thermo compare Compare Product Ratios analyze_kinetic->compare analyze_thermo->compare conclusion Conclusion: Identify Kinetic and Thermodynamic Products compare->conclusion

References

A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical scaffold can profoundly impact the success of a drug discovery campaign. Among the small, saturated heterocycles that have gained prominence, oxetanes and azetidines stand out as valuable tools for fine-tuning the properties of lead compounds. This guide provides an objective comparison of these two four-membered rings, supported by experimental data, to aid in the strategic selection and application of these scaffolds in medicinal chemistry.

The strategic incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry. Oxetanes, with their oxygen-containing ring, and azetidines, containing a nitrogen atom, offer unique and often complementary advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. Both scaffolds introduce three-dimensionality, a desirable trait for escaping the "flatland" of traditional aromatic compounds, which can lead to improved target selectivity and reduced off-target effects. However, the subtle differences in their heteroatom, ring strain, and hydrogen bonding capacity lead to distinct impacts on a molecule's profile.

Physicochemical Properties: A Tale of Two Heteroatoms

The introduction of an oxetane or azetidine ring can significantly alter a compound's lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa). These changes are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Oxetanes are often employed to decrease lipophilicity and enhance aqueous solubility. The oxygen atom acts as a hydrogen bond acceptor, improving interactions with water. Furthermore, the electron-withdrawing nature of the oxygen can decrease the basicity of nearby nitrogen atoms, which can be advantageous for reducing hERG liability and improving cell permeability. For instance, the incorporation of an oxetane can reduce the pKa of an adjacent amine by approximately 1.9 to 2.7 units.[1][2]

Azetidines , containing a basic nitrogen atom, can increase the polarity and aqueous solubility of a compound. The nitrogen atom can be a hydrogen bond acceptor and, if unsubstituted, a hydrogen bond donor. The basicity of the azetidine nitrogen itself can be modulated by the substituents on the ring and the nitrogen. This tunable basicity allows for fine-tuning of the overall molecule's properties. In some contexts, azetidines have been shown to improve metabolic stability and structural rigidity.

PropertyOxetaneAzetidineRationale
Lipophilicity (LogP/LogD) Generally decreasesGenerally decreasesIntroduction of a polar heteroatom.
Aqueous Solubility Generally increasesGenerally increasesIncreased polarity and hydrogen bonding capacity.
pKa Modulation Reduces pKa of adjacent aminesCan introduce a basic center; pKa is tunableInductive effect of oxygen vs. basicity of nitrogen.
Hydrogen Bonding AcceptorAcceptor and potentially Donor (if N-unsubstituted)Oxygen lone pairs vs. Nitrogen lone pair and N-H.
Metabolic Stability Can block metabolism at adjacent sitesCan enhance metabolic stabilitySteric hindrance and altered electronic properties.
Three-Dimensionality Increases sp3 characterIncreases sp3 characterBoth are non-planar four-membered rings.

Table 1: General Physicochemical Effects of Oxetane and Azetidine Scaffolds

Case Study: Quantitative Comparison in Kinase Inhibitors

A study on RIP1 kinase inhibitors provides a quantitative glimpse into the comparative effects of these scaffolds. The replacement of an amide with an azetidine in one analog resulted in retained submicromolar activity and good ligand efficiency, along with favorable solubility.[3] Further substitution on the azetidine ring with fluorine atoms led to improved cellular activity.[3] Conversely, the introduction of an oxetane in a different part of the molecule led to a reduction in cellular potency, highlighting the context-dependent nature of these substitutions.[3]

CompoundScaffoldKiapp (µM)HT29 EC50 (µM)Kinetic Solubility (pH 7.4, µM)
10 Azetidine0.504.998
13 3,3-difluoroazetidine0.181.4-
23 Oxetane-0.39-

Table 2: Comparative Data for RIP1 Kinase Inhibitors.[3]

Metabolic Stability: Blocking Sites of Metabolism

Both oxetanes and azetidines are frequently incorporated to enhance metabolic stability by blocking metabolically labile sites. The introduction of these small, rigid rings can sterically hinder the approach of metabolic enzymes like Cytochrome P450s.

Oxetanes have been successfully used as bioisosteres for gem-dimethyl and carbonyl groups, which are prone to oxidative metabolism. The substitution of a metabolically vulnerable isopropyl group with an oxetane has been shown in computational studies to result in molecules with excellent molecular affinity.[4][5][6][7]

Azetidines can also shield adjacent functional groups from metabolic degradation. Their inherent stability, greater than that of the more strained aziridines, makes them reliable motifs in drug design. Several FDA-approved drugs contain an azetidine ring, a testament to their favorable metabolic profiles.

Synthetic Accessibility

The ease of synthesis and incorporation of these scaffolds is a critical consideration for their practical application in drug discovery programs.

Oxetane Synthesis: The synthesis of substituted oxetanes can be challenging due to ring strain. However, a number of reliable methods have been developed, including the Paterno-Büchi reaction, intramolecular cyclization of 1,3-diols, and the use of oxetan-3-one as a versatile building block. The synthesis of 3,3-disubstituted oxetanes, which are often more stable, has received significant attention.[4][5][8][9][10]

Azetidine Synthesis: The synthesis of azetidines has been extensively studied, and numerous methods are available. These include intramolecular cyclization of γ-amino alcohols or γ-haloamines, [2+2] cycloadditions, and ring expansions of aziridines. The availability of functionalized azetidine building blocks has also increased, facilitating their incorporation into complex molecules.[11][12][13][14][15]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these scaffolds are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for UV detection)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Add a small volume of the DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Add PBS to each well to achieve a range of final compound concentrations.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

  • Alternatively, for the shake-flask method, after incubation, filter or centrifuge the samples to remove any precipitate.

  • Quantify the concentration of the compound in the clear supernatant using a UV-Vis spectrophotometer or LC-MS.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution in HBSS

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Prior to the assay, wash the cell monolayers with pre-warmed HBSS.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side.

  • To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (B-A Papp / A-B Papp) is calculated to assess the potential for active efflux.

Visualizing Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

Bioisosteric_Replacement Bioisosteric Replacement Strategy cluster_lead Original Lead Compound cluster_analogs Bioisosteric Analogs cluster_properties Improved Properties Lead Lead Compound - Isopropyl group - Carbonyl group Oxetane_Analog Oxetane Analog + Oxetane ring Lead->Oxetane_Analog Replace with Oxetane Azetidine_Analog Azetidine Analog + Azetidine ring Lead->Azetidine_Analog Replace with Azetidine Solubility Solubility Oxetane_Analog->Solubility Metabolic_Stability Metabolic Stability Oxetane_Analog->Metabolic_Stability Azetidine_Analog->Solubility Azetidine_Analog->Metabolic_Stability Permeability Permeability Azetidine_Analog->Permeability

Caption: Bioisosteric replacement of common motifs with oxetane or azetidine rings.

Permeability_Assay_Workflow Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (differentiation) A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to donor compartment C->D E Incubate at 37°C D->E F Sample from receiver compartment E->F G Quantify compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caption: A simplified workflow for the Caco-2 permeability assay.

Conclusion

Both oxetane and azetidine scaffolds are powerful tools in the medicinal chemist's arsenal for lead optimization. Oxetanes are particularly effective at reducing lipophilicity, increasing solubility, and modulating the pKa of adjacent basic centers. Azetidines offer a tunable basic center, can also enhance solubility and metabolic stability, and provide valuable vectors for further chemical modification.

The choice between an oxetane and an azetidine is highly context-dependent, and the optimal scaffold will depend on the specific properties that need to be improved in a given lead series. This guide provides a framework for making an informed decision, but empirical testing of both scaffolds in parallel is often the most effective strategy to identify the superior bioisostere for a particular drug target and chemical series. The provided experimental protocols offer a starting point for conducting these critical evaluations.

References

assessing the impact of the tert-butyl ester on reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision that can significantly influence the outcome of a synthetic sequence. Among the arsenal of carboxylic acid protecting groups, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. This guide provides an objective comparison of the tert-butyl ester's performance against other common ester protecting groups, supported by experimental data, to aid in the strategic planning of complex molecular syntheses.

The tert-butyl ester's steric bulk confers remarkable stability towards a wide range of nucleophilic and basic conditions, a property that is often exploited in multi-step syntheses where other ester groups might be prematurely cleaved. However, its true strategic advantage lies in its susceptibility to facile cleavage under acidic conditions, proceeding through a stable tertiary carbocation intermediate. This orthogonal reactivity allows for selective deprotection in the presence of other functional groups, a cornerstone of modern synthetic strategy.

Comparative Analysis of Ester Protecting Group Stability

The stability of an ester protecting group is paramount to preventing unwanted side reactions. The following tables summarize the comparative stability of tert-butyl, methyl, ethyl, and benzyl esters under representative basic and acidic conditions.

Table 1: Stability of Ester Protecting Groups under Basic Conditions (Saponification)

Ester Protecting GroupSubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
tert-Butyl tert-Butyl BenzoateNaOH (1.2)THF/H₂O2524<5
Methyl Methyl BenzoateNaOH (1.2)THF/H₂O252>95
Ethyl Ethyl BenzoateNaOH (1.2)THF/H₂O254>95
Benzyl Benzyl BenzoateNaOH (1.2)THF/H₂O256>95

This data illustrates the exceptional stability of the tert-butyl ester to basic hydrolysis compared to primary and secondary esters.

Table 2: Cleavage of Ester Protecting Groups under Acidic Conditions

Ester Protecting GroupSubstrateAcidSolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
tert-Butyl tert-Butyl BenzoateTrifluoroacetic Acid (TFA)Dichloromethane (DCM)250.5>98[1][2]
Methyl Methyl Benzoate6M HClH₂O10012>90
Ethyl Ethyl Benzoate6M HClH₂O10016>90
Benzyl Benzyl BenzoateH₂/Pd-CMethanol252>98

This table highlights the mild conditions required for the selective cleavage of the tert-butyl ester using trifluoroacetic acid, a common and efficient method. In contrast, cleavage of methyl and ethyl esters requires harsh hydrolytic conditions, while benzyl esters are typically removed by hydrogenolysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation in your own research.

General Procedure for Steglich Esterification

The Steglich esterification is a mild and effective method for the formation of esters, including sterically hindered tert-butyl esters.[3]

Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) and the corresponding alcohol (1.2 eq.) in anhydrous dichloromethane (DCM, 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired ester.

General Procedure for Acid-Catalyzed Cleavage of tert-Butyl Esters

Trifluoroacetic acid (TFA) is a standard reagent for the efficient and clean cleavage of tert-butyl esters.

Protocol:

  • The tert-butyl ester (1.0 eq.) is dissolved in a mixture of TFA and a suitable solvent, typically dichloromethane (DCM) (1:1 v/v).

  • The reaction is stirred at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The crude carboxylic acid can then be purified by recrystallization or column chromatography.

Visualization of Reaction Workflows

The following diagrams illustrate the general workflow for the protection and deprotection of a carboxylic acid using a tert-butyl ester, as well as a comparison of deprotection strategies for different ester types.

G cluster_protection Esterification Workflow cluster_deprotection Deprotection Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) tert_Butyl_Ester tert-Butyl Ester (R-COOtBu) Carboxylic_Acid->tert_Butyl_Ester Protection tert_Butanol tert-Butanol tert_Butanol->tert_Butyl_Ester DCC_DMAP DCC, DMAP DCC_DMAP->tert_Butyl_Ester Protected_Acid tert-Butyl Ester (R-COOtBu) Deprotected_Acid Carboxylic Acid (R-COOH) Protected_Acid->Deprotected_Acid Deprotection TFA TFA TFA->Deprotected_Acid

General workflow for tert-butyl ester protection and deprotection.

G cluster_tBu tert-Butyl Ester cluster_Me_Et Methyl/Ethyl Ester cluster_Bn Benzyl Ester Ester_Substrate Ester Substrate tBu_Ester R-COOtBu Me_Et_Ester R-COOMe/Et Bn_Ester R-COOBn TFA_Cleavage TFA, DCM, rt tBu_Ester->TFA_Cleavage tBu_Product R-COOH TFA_Cleavage->tBu_Product Base_Hydrolysis NaOH, H₂O, Δ Me_Et_Ester->Base_Hydrolysis Me_Et_Product R-COOH Base_Hydrolysis->Me_Et_Product Hydrogenolysis H₂, Pd/C Bn_Ester->Hydrogenolysis Bn_Product R-COOH Hydrogenolysis->Bn_Product

Comparison of deprotection methods for common ester protecting groups.

References

A Comparative Guide to the Reactivity of Tert-butyl 2-(oxetan-3-ylidene)acetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry. We will delve into its synthetic pathways and key reactions, offering a comparative perspective with relevant alternatives. This document is intended to serve as a practical resource for researchers aiming to incorporate this versatile oxetane-based scaffold into their drug discovery programs.

Introduction

This compound is a unique bifunctional molecule that combines the desirable physicochemical properties of an oxetane ring with the synthetic versatility of an α,β-unsaturated ester.[1] The strained four-membered oxetane ring can act as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and other drug-like properties.[2][3] The exocyclic double bond, activated by the ester group, provides a handle for a variety of chemical transformations, most notably conjugate additions.[1]

This guide will explore the primary method for its synthesis, the Horner-Wadsworth-Emmons reaction, and its key reactivity profile, focusing on the aza-Michael addition. We will also present a comparison with alternative ester groups and bioisosteres for the tert-butyl group, supported by experimental data.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) olefination.[1][4] This reaction involves the condensation of oxetan-3-one with a phosphonate-stabilized carbanion derived from a phosphonoacetate reagent.[1][4]

Reaction Pathway

The generally accepted mechanism for the HWE reaction, supported by computational studies on analogous systems, proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonoacetate to form a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of oxetan-3-one, forming an oxaphosphetane intermediate. This step is typically the rate-determining step.[5]

  • Elimination: The oxaphosphetane intermediate collapses to yield the desired alkene and a water-soluble phosphate byproduct.

The HWE reaction generally favors the formation of the (E)-isomer, which is the more thermodynamically stable product.[4]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate tert-butyl 2-(diethylphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Oxetanone Oxetan-3-one Base Base (e.g., NaH, DBU) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Oxetan-3-one Product This compound Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1. Simplified workflow of the Horner-Wadsworth-Emmons synthesis.

Key Reactivity: Aza-Michael Addition

The electron-withdrawing ester group polarizes the exocyclic double bond of this compound, making the β-carbon susceptible to nucleophilic attack. This reactivity is commonly exploited in aza-Michael additions (conjugate additions of nitrogen nucleophiles) to synthesize novel, highly functionalized amino acid derivatives.[1]

Reaction Pathway

The aza-Michael addition is typically catalyzed by a base, which deprotonates the N-heterocycle to increase its nucleophilicity. The resulting anion then attacks the β-position of the α,β-unsaturated ester, followed by protonation to yield the final product.

Aza_Michael_Addition Reactants This compound N-Heterocycle (e.g., Pyrazole) Base (e.g., DBU, Cs2CO3) Intermediate Enolate Intermediate Reactants:f1->Intermediate Base-catalyzed addition Product 3-substituted 3-(acetoxymethyl)oxetane derivative Intermediate->Product Protonation

Figure 2. Logical flow of the aza-Michael addition reaction.

Comparison of Performance with Alternatives

Ester Analogues: Methyl vs. Tert-butyl

While the tert-butyl ester is the focus of this guide, many reactivity studies are performed on the corresponding methyl ester, methyl 2-(oxetan-3-ylidene)acetate.[1] The choice of ester group can influence reaction conditions and product yields.

ParameterMethyl EsterTert-butyl EsterRationale for Choice
Synthesis (HWE) Typically high yields (e.g., 73% for methyl 2-(oxetan-3-ylidene)acetate).[1]High yields are also expected.Methyl ester is often used for initial methodology development due to the lower cost and easier removal of the phosphonate byproduct.
Reactivity (Aza-Michael) Readily undergoes addition with various N-heterocyles, with yields ranging from moderate to excellent (e.g., 55-93%).[1]Similar reactivity is expected, though the bulkier tert-butyl group might slightly decrease reaction rates in some cases.The tert-butyl group can serve as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions.
Cleavage Typically hydrolyzed under basic conditions (saponification).Cleaved under acidic conditions (e.g., trifluoroacetic acid).The choice depends on the stability of other functional groups in the molecule to acidic or basic conditions.
Bioisosteres for the Tert-butyl Group

In drug design, the tert-butyl group is often introduced to block metabolic oxidation. However, it can also increase lipophilicity.[6] Several bioisosteres have been developed to mimic the steric bulk of the tert-butyl group while offering improved physicochemical properties.

PropertyTert-butyl1-(Trifluoromethyl)cyclopropyl1-(Trifluoromethyl)cyclobutyl
Calculated Steric Volume (ų) 150155171[7][8]
Lipophilicity (logD) BaselineGenerally lower or similar to tert-butyl.[6]Moderately increased compared to tert-butyl.[7][8]
Metabolic Stability Susceptible to oxidation.[6]Generally more resistant to metabolism.[6]Can enhance resistance to metabolic clearance.[7][8]
Acidity of Corresponding Amine (pKa of R-NH3+) 10.694.065.29[7][8]

*Data for phenyl-substituted analogues.

Experimental Protocols

Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Analogue)

This protocol is for the synthesis of the methyl ester analogue, which is expected to have a similar procedure for the tert-butyl ester by substituting the corresponding phosphonate reagent.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Acetonitrile

Procedure:

  • To a solution of oxetan-3-one in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate.

  • Add DBU dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain methyl 2-(oxetan-3-ylidene)acetate.

A reported yield for this reaction is 73%.[1]

Aza-Michael Addition of Pyrazole to Methyl 2-(oxetan-3-ylidene)acetate (Analogue)

This protocol describes the addition of pyrazole to the methyl ester analogue. Similar conditions can be applied for the tert-butyl ester and other N-heterocycles.

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Pyrazole

  • Cs₂CO₃

  • THF (Tetrahydrofuran)

Procedure:

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate in THF, add pyrazole and Cs₂CO₃ (10 mol%).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reported yields for similar reactions with various azoles are generally in the moderate to excellent range (up to 94%).[9]

Conclusion

This compound is a valuable and versatile building block for drug discovery, offering a unique combination of a desirable oxetane scaffold and a reactive α,β-unsaturated ester. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient, and its reactivity in aza-Michael additions allows for the straightforward introduction of diverse N-heterocyclic fragments. The choice between a tert-butyl and other ester groups, as well as the consideration of bioisosteric replacements for the tert-butyl group itself, provides medicinal chemists with a powerful toolkit to fine-tune the properties of lead compounds. The experimental protocols and comparative data presented in this guide are intended to facilitate the effective utilization of this promising scaffold in the design and synthesis of novel therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Tert-butyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 2-(oxetan-3-ylidene)acetate. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory.[2][3] A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[3][4]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[5] Thicker gloves may be necessary if there is a risk of puncture or abrasion.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]
Laboratory CoatA flame-resistant lab coat, preferably made of Nomex® or 100% cotton, should be worn and fully buttoned.[3][7] Avoid synthetic fabrics like polyester that can melt.[3]
Full Body ProtectionAn apron or coveralls made of a chemical-resistant material such as PVC may be required for larger quantities or when there is a significant risk of splashing.[6][8]
FootwearClosed-toe, closed-heel shoes made of a non-porous material are required.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][7][9] If a fume hood is not available or engineering controls are insufficient, a respirator may be required after a formal risk assessment.[3][10]

Operational Handling Protocol

Safe handling practices are critical to prevent accidents and exposure. The following step-by-step protocol outlines the procedure for working with this compound.

1. Preparation and Pre-Handling Inspection:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the chemical fume hood is functioning correctly.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) available.

2. Chemical Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[7][9]

  • Ground all equipment and containers when transferring the material to prevent static discharge, as related compounds like tert-butyl acetate are flammable.[11][12][13][14]

  • Use non-sparking tools and explosion-proof equipment if large quantities are being handled.[11][12][13]

  • Avoid direct contact with skin, eyes, and clothing.[6][11]

  • Do not eat, drink, or smoke in the laboratory area.[7]

3. Post-Handling Procedures:

  • Tightly seal the container after use and store it in a cool, dry, and well-ventilated area.[11][14] The recommended storage temperature is 2-8°C.[1]

  • Decontaminate the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6][7]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[11][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill Evacuate the area and remove all ignition sources.[6][11] Ventilate the area.[13] Contain and absorb the spill with an inert material such as sand or vermiculite.[6][12] Collect the waste in a sealed, labeled container for proper disposal.[6][13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[6][13]

  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[11][12][13][15] Do not dispose of it down the drain.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal A Verify fume hood function B Inspect and don all required PPE A->B C Prepare spill kit B->C D Transfer chemical inside fume hood C->D Proceed to handling E Use grounded equipment D->E F Perform experimental work E->F G Securely seal and store chemical F->G Experiment complete H Decontaminate work surfaces G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J K Collect all waste in a labeled container J->K Generate waste L Dispose of waste via approved channels K->L

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.